Product packaging for alisol C 23-acetate(Cat. No.:CAS No. 26575-93-9)

alisol C 23-acetate

Cat. No.: B1254859
CAS No.: 26575-93-9
M. Wt: 528.7 g/mol
InChI Key: KOOCQNIPRJEMDH-QSKXMHMESA-N
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Description

Alisol C 23-acetate is a triterpenoid.
Alisol C monoacetate has been reported in Alisma plantago-aquatica with data available.
isolated from Alismatis Rhizoma;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48O6 B1254859 alisol C 23-acetate CAS No. 26575-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCQNIPRJEMDH-QSKXMHMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26575-93-9
Record name Alisol C 23-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALISOL C 23-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alisol C 23-Acetate: An In-Depth Technical Guide on its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, is a natural compound with demonstrated therapeutic potential. In traditional Chinese medicine, Alisma rhizoma has been utilized for its diuretic, hypoglycemic, and hypolipidemic properties.[1] Modern in vitro research has begun to elucidate the specific molecular mechanisms underlying the bioactivity of its constituents, including this compound. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its anti-osteoporotic and lipase inhibitory effects. Detailed experimental protocols and quantitative data are presented to support further research and development.

Core Mechanisms of Action

In vitro studies have identified two primary mechanisms of action for this compound: the inhibition of osteoclastogenesis and the inhibition of pancreatic lipase.

Inhibition of Osteoclastogenesis

This compound has been shown to be a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is crucial for bone resorption.[1] This inhibitory effect is primarily mediated through the modulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway.

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a signaling cascade that leads to the differentiation and activation of osteoclasts. This compound intervenes in this pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK).[1] This, in turn, suppresses the expression of key downstream transcription factors and osteoclast-specific genes, including c-Fos, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), tartrate-resistant acid phosphatase (TRAP), matrix metallopeptidase 9 (MMP9), and cathepsin K (CTK).[1] The downregulation of these critical factors ultimately leads to a reduction in osteoclast differentiation and function, thereby inhibiting bone resorption.[1]

Alisol_C_23_Acetate_Osteoclastogenesis_Inhibition RANKL RANKL RANK RANK Receptor RANKL->RANK JNK JNK RANK->JNK pJNK p-JNK JNK->pJNK c_Fos c-Fos pJNK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclast_Genes Osteoclast-Specific Genes (TRAP, MMP9, CTK) NFATc1->Osteoclast_Genes Osteoclastogenesis Osteoclast Differentiation & Function Osteoclast_Genes->Osteoclastogenesis Alisol_C This compound Inhibition Alisol_C->Inhibition Inhibition->pJNK Alisol_C_23_Acetate_Lipase_Inhibition Dietary_Fats Dietary Fats (Triglycerides) Pancreatic_Lipase Pancreatic Lipase Dietary_Fats->Pancreatic_Lipase Substrate Fatty_Acids Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids Hydrolysis Absorption Fat Absorption Fatty_Acids->Absorption Alisol_C This compound Inhibition Alisol_C->Inhibition Inhibition->Pancreatic_Lipase Mixed-type Inhibition Osteoclastogenesis_Workflow Start Start: Co-culture of Osteoblasts & Bone Marrow Cells Induction Induce Osteoclastogenesis (add RANKL) Start->Induction Treatment Treat with this compound (various concentrations) Induction->Treatment Incubation Incubate for 7-10 days Treatment->Incubation Harvest Harvest Cells Incubation->Harvest TRAP TRAP Staining (Count Osteoclasts) Harvest->TRAP qPCR qPCR (Gene Expression Analysis) Harvest->qPCR Western Western Blot (Protein Phosphorylation Analysis) Harvest->Western End End TRAP->End qPCR->End Western->End

References

Alisol C 23-Acetate: A Technical Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), is a natural compound with emerging therapeutic potential. This technical guide provides an in-depth overview of the known signaling pathways modulated by this compound, with a focus on its anti-osteoporotic and potential metabolic regulatory effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the implicated signaling cascades to support further research and development.

Core Signaling Pathways and Mechanisms of Action

Current research indicates that this compound primarily exerts its biological effects through the modulation of the RANKL/JNK signaling pathway in the context of bone metabolism. Additionally, recent findings have highlighted its potential as a lipase inhibitor, suggesting a role in metabolic regulation.

Inhibition of Osteoclastogenesis via the RANKL/JNK Signaling Pathway

This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption by osteoclasts. This activity is primarily mediated through the disruption of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade.[1][2]

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a signaling cascade that is crucial for their differentiation and activation. This compound intervenes in this pathway by specifically inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a key downstream effector of RANK signaling.[1][3] The inhibition of JNK phosphorylation leads to the downstream suppression of critical transcription factors, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][3] NFATc1 is considered the master regulator of osteoclast differentiation.

The downregulation of these transcription factors results in the reduced expression of several key osteoclast-specific genes responsible for bone resorption, including:

  • Tartrate-resistant acid phosphatase (TRAP) [1]

  • Matrix metallopeptidase 9 (MMP9) [1]

  • Cathepsin K (CTK) [1]

By inhibiting this pathway, this compound effectively blocks the formation of mature, functional osteoclasts, thereby reducing bone resorption.[1]

Alisol_C_23_Acetate_RANKL_Pathway

Lipase Inhibition

A recent study has identified this compound as a potential inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[4] This suggests a possible role for the compound in the management of obesity and related metabolic disorders.

The study demonstrated that this compound exhibits a mixed-type inhibitory behavior towards lipase.[4] Molecular docking and simulation studies suggest that it may bind to both the active site (orthosteric) and an allosteric site on the lipase enzyme.[4] The interaction involves key amino acid residues, including GLY-77, PHE-78, TYR-115, LEU-154, PRO-181, PHE-216, LEU-264, ASP-278, GLN-306, ARG-313, and VAL-426.[4]

Alisol_C_23_Acetate_Lipase_Inhibition cluster_binding Enzyme-Inhibitor Interaction AC23A This compound Lipase Pancreatic Lipase AC23A->Lipase Binds (Orthosteric & Allosteric Sites) AC23A->Lipase Inhibits Absorption Fatty Acid Absorption Lipase->Absorption Digestion to Fatty Acids Triglycerides Dietary Triglycerides Triglycerides->Lipase Substrate

Quantitative Data

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.

Table 1: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis[1]
ParameterTreatment GroupResult
Trabecular Bone LossOVX + this compoundAmeliorated compared to OVX control
Serum TRAP5bOVX + this compoundLowered compared to OVX control
Serum CTKOVX + this compoundLowered compared to OVX control
Serum β-CTXOVX + this compoundLowered compared to OVX control
Serum TNF-αOVX + this compoundLowered compared to OVX control
Serum IL-6OVX + this compoundLowered compared to OVX control
Serum IL-1βOVX + this compoundLowered compared to OVX control
Serum E2OVX + this compoundRaised compared to OVX control

TRAP5b: Tartrate-resistant acid phosphatase 5b, CTK: Cathepsin K, β-CTX: C-terminal telopeptide of type I collagen, TNF-α: Tumor necrosis factor-alpha, IL-6: Interleukin-6, IL-1β: Interleukin-1 beta, E2: Estradiol.

Table 2: In Vitro Inhibitory Activity of this compound
TargetAssayIC50 ValueInhibitory BehaviorReference
Pancreatic LipaseLipase Activity Assay84.88 ± 1.03 μMMixed-type[4]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Ovariectomized (OVX) Rat Model and Treatment[1]
  • Animal Model: Female Sprague-Dawley rats are used. Ovariectomy is performed to induce an osteoporosis model. A sham-operated group serves as a control.

  • Treatment: Following a recovery period post-surgery, rats in the treatment groups are administered this compound daily via oral gavage for a specified period (e.g., 12 weeks). A vehicle control group receives the carrier solvent.

  • Sample Collection and Analysis: At the end of the treatment period, blood samples are collected for serum biomarker analysis (e.g., TRAP5b, CTK, β-CTX, TNF-α, IL-6, IL-1β, E2) using ELISA kits. Femurs and tibias are harvested for micro-computed tomography (μCT) analysis to assess trabecular bone microarchitecture.

OVX_Model_Workflow start Female Sprague-Dawley Rats ovx Ovariectomy (OVX) or Sham Operation start->ovx recovery Post-operative Recovery ovx->recovery treatment Daily Oral Gavage: - this compound - Vehicle Control recovery->treatment endpoint Endpoint (e.g., 12 weeks) treatment->endpoint collection Sample Collection: - Blood (for serum) - Femurs/Tibias endpoint->collection analysis Analysis: - ELISA (Serum Biomarkers) - μCT (Bone Microarchitecture) collection->analysis

In Vitro Osteoclastogenesis Assay (Co-culture System)[1]
  • Cell Isolation:

    • Osteoblasts: Primary osteoblasts are isolated from the calvaria of newborn rats by sequential enzymatic digestion.

    • Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of rats.

  • Co-culture: Osteoblasts are seeded in culture plates. After adherence, bone marrow cells are seeded on top of the osteoblast layer.

  • Induction of Osteoclastogenesis: The co-cultures are stimulated with agents that induce osteoclast differentiation, such as 1,25-dihydroxyvitamin D3 and prostaglandin E2.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Analysis: After a defined culture period (e.g., 7-9 days), the cells are fixed and stained for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

Western Blot Analysis for JNK Phosphorylation[1]
  • Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophage cells (osteoclast precursors), is cultured. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) and then stimulated with RANKL for a short period (e.g., 15-30 minutes) to induce JNK phosphorylation.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against phospho-JNK and total JNK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Pancreatic Lipase Inhibition Assay[4]
  • Assay Principle: The assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (p-NPP), which releases a colored product (p-nitrophenol) that can be measured spectrophotometrically.

  • Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), pancreatic lipase, and various concentrations of this compound (or a positive control like Orlistat).

    • The mixture is pre-incubated at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the p-NPP substrate.

    • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, particularly in the field of bone diseases, through its targeted inhibition of the RANKL/JNK signaling pathway. Its newly discovered lipase inhibitory activity opens up exciting avenues for research into its role in metabolic disorders.

Future research should focus on:

  • Elucidating the broader signaling network of this compound to identify other potential molecular targets.

  • Conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models.

  • Optimizing its formulation and delivery to enhance its bioavailability and therapeutic index.

  • Investigating potential synergistic effects with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this compound.

References

Unveiling Alisol C 23-Acetate: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of this compound is the dried rhizome of Alisma orientale (Sam.) Juzep., a plant belonging to the Alismataceae family.[1][2][3][4][5] This traditional Chinese medicine, also known as Alismatis Rhizoma, has been utilized for centuries for its therapeutic properties.[3][5] While Alisma orientale is the most cited source, some studies also indicate the presence of this compound in Alisma plantago-aquatica Linn.[6]

Isolation of this compound from Alisma orientale

The isolation of this compound from the rhizomes of Alisma orientale is a multi-step process involving extraction, fractionation, and chromatographic purification. The following table summarizes the quantitative data from a representative isolation protocol.

Table 1: Quantitative Overview of a Typical Isolation Protocol
ParameterValueReference
Starting Material5.0 kg of dried, powdered rhizome of Alisma orientale[1][3]
Final Yield of Pure Compound140 mg[1]

Experimental Protocols

A detailed, step-by-step methodology for the isolation of this compound is outlined below. This protocol is based on established and published laboratory procedures.[1][3]

Preparation of Plant Material
  • The rhizomes of Alisma orientale are first dried thoroughly.

  • The dried rhizomes are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.

Solvent Extraction
  • The dried powder (5.0 kg) is subjected to extraction with 95% ethanol at room temperature.[1][3]

  • This extraction process is typically repeated three times to ensure the exhaustive removal of the desired compounds from the plant matrix.[1][3]

  • Following extraction, the solvent is removed from the combined ethanolic extracts by evaporation under reduced pressure.

Fractionation
  • The resulting residue from the evaporation step is then fractionated using a solvent of differing polarity. Chloroform is commonly used for this purpose.[1][3]

  • This step serves to separate the compounds based on their solubility, enriching the fraction containing the triterpenoids of interest.

Chromatographic Purification
  • The residue from the chloroform fraction is subjected to column chromatography on silica gel.[1][3]

  • Initial Column Chromatography: The column is eluted with a petroleum ether-ethanol mixture to perform a preliminary separation of the compounds.[1][3]

  • Secondary Column Chromatography: The crude compound obtained from the initial chromatography is further purified by a subsequent round of column chromatography on silica gel. A petroleum ether-acetone mixture is employed as the eluent in this step.[1]

Recrystallization
  • To obtain the final, pure compound, the fraction containing this compound is recrystallized.

  • A common solvent system for recrystallization is a mixture of petroleum ether and acetone (2:1 ratio).[1]

  • This process yields pure crystals of this compound.

Visualizing the Isolation and Activity of this compound

To provide a clearer understanding of the experimental workflow and a known biological activity of this compound, the following diagrams have been generated using the DOT language.

G cluster_start Starting Material cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_end Final Product start Dried & Powdered Alisma orientale Rhizome (5.0 kg) extraction Solvent Extraction (3x with 95% EtOH) start->extraction evaporation Solvent Evaporation (Reduced Pressure) extraction->evaporation fractionation Fractionation with Chloroform evaporation->fractionation column1 Silica Gel Column Chromatography (Petroleum Ether-EtOH) fractionation->column1 column2 Silica Gel Column Chromatography (Petroleum Ether-Acetone) column1->column2 recrystallization Recrystallization (Petroleum Ether-Acetone 2:1) column2->recrystallization end Pure this compound (140 mg) recrystallization->end

Caption: Experimental workflow for the isolation of this compound.

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_transcription Transcription Factors & Mediators cluster_outcome Cellular Outcome cluster_inhibitor Inhibitor rankl RANKL jnk JNK Phosphorylation rankl->jnk mediators Expression of Osteoclastogenic Mediators (e.g., c-Fos, NFATc1) jnk->mediators osteoclast Osteoclast Differentiation mediators->osteoclast alisol This compound alisol->jnk Inhibits

Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.

References

The Biosynthetic Pathway of Alisol C 23-Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol C 23-acetate, a prominent protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for the metabolic engineering of this valuable compound and for the discovery of novel related molecules. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps from the primary precursor, 2,3-oxidosqualene, to the final product. The guide includes a plausible pathway based on current scientific evidence, quantitative data on alisol content, detailed experimental protocols for key enzyme assays, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biosynthesis, and drug development.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the mevalonate (MVA) pathway, which produces the universal isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor for the cyclization into the triterpenoid backbone.

The key steps in the biosynthesis of the alisol scaffold and its subsequent modification to this compound are as follows:

  • Cyclization of 2,3-Oxidosqualene: In Alisma orientale, the cyclization of 2,3-oxidosqualene is catalyzed by a unique protostadienol synthase (AoPDS) . This enzyme facilitates a series of cation-pi cyclizations and rearrangements to form the characteristic protostane skeleton, yielding protosta-13(17),24-dien-3β-ol . This step is a critical branch point, diverting the pathway from the synthesis of more common triterpenoids like cycloartenol or lupeol.

  • Oxidation of the Protostane Skeleton: The protostadienol backbone undergoes a series of oxidative modifications, which are likely catalyzed by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs in Alisma orientale have not yet been fully characterized, based on the structure of this compound, these oxidations are predicted to occur at positions C-11, C-16, and in the side chain (C-24 and C-25). The keto group at C-3 is also a result of an oxidation event. The exact order of these oxidations is yet to be determined.

  • Acetylation at C-23: The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-23 position. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase . The specific enzyme responsible for this reaction in Alisma orientale remains to be identified.

Visualizing the Pathway

Alisol_C_23_Acetate_Biosynthesis squalene 2,3-Oxidosqualene protostadienol Protosta-13(17),24-dien-3β-ol squalene->protostadienol AoPDS oxidized_intermediate Oxidized Protostane Intermediate(s) protostadienol->oxidized_intermediate Cytochrome P450s alisol_C Alisol C oxidized_intermediate->alisol_C Cytochrome P450s alisol_C_acetate This compound alisol_C->alisol_C_acetate Acetyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While comprehensive quantitative data for the entire biosynthetic pathway is not yet available, several studies have reported the content of major alisol compounds in Alisma orientale rhizomes. This data provides a valuable reference for the relative abundance of this compound and its related compounds.

CompoundConcentration in Ethanolic Extract (mg/g)[1]Notes
Alisol A0.9A related protostane triterpenoid.
Alisol B0.7A related protostane triterpenoid.
Alisol B 23-acetate0.07An acetylated alisol derivative.
Alisol A 24-acetate0.87An acetylated alisol derivative.

Experimental Protocols

The functional characterization of the enzymes involved in the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Oxidosqualene Cyclases (OSCs)

This protocol describes the functional characterization of an OSC candidate gene from Alisma orientale by heterologous expression in Saccharomyces cerevisiae (yeast).

Experimental Workflow

OSC_Expression_Workflow rna_extraction RNA Extraction from A. orientale cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis gene_cloning Cloning of OSC gene into yeast expression vector cdna_synthesis->gene_cloning yeast_transformation Yeast Transformation gene_cloning->yeast_transformation yeast_culture Yeast Culture and Induction yeast_transformation->yeast_culture metabolite_extraction Metabolite Extraction yeast_culture->metabolite_extraction gc_ms_analysis GC-MS Analysis metabolite_extraction->gc_ms_analysis

Caption: Workflow for OSC functional characterization.

Methodology

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of A. orientale using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Cloning: The full-length open reading frame of the candidate OSC gene is amplified by PCR from the cDNA. The PCR product is then cloned into a yeast expression vector (e.g., pYES2/CT).

  • Yeast Transformation: The expression vector containing the OSC gene is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.

  • Yeast Culture and Induction: Transformed yeast cells are grown in appropriate selective media. Gene expression is induced by transferring the cells to a medium containing galactose.

  • Metabolite Extraction: After induction, the yeast cells are harvested, and the triterpenoids are extracted using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclization product of the OSC. The mass spectrum of the product is compared with that of authentic standards or with published spectra.

In Vitro Assay for Cytochrome P450 Monooxygenases

This protocol outlines a general method for the in vitro characterization of a candidate CYP from Alisma orientale involved in triterpenoid oxidation.

Experimental Workflow

P450_Assay_Workflow microsome_prep Preparation of Microsomes from heterologous expression system reaction_setup Reaction Setup (Microsomes, Substrate, NADPH) microsome_prep->reaction_setup incubation Incubation reaction_setup->incubation reaction_quenching Reaction Quenching and Extraction incubation->reaction_quenching lc_ms_analysis LC-MS/MS Analysis reaction_quenching->lc_ms_analysis

Caption: Workflow for in vitro P450 enzyme assay.

Methodology

  • Preparation of Microsomes: The candidate CYP gene is co-expressed with a cytochrome P450 reductase (CPR) in a suitable heterologous system (e.g., yeast or insect cells). Microsomal fractions containing the recombinant enzymes are prepared by differential centrifugation.

  • Reaction Setup: The reaction mixture contains the microsomal preparation, the triterpenoid substrate (e.g., protosta-13(17),24-dien-3β-ol), and a buffer. The reaction is initiated by the addition of NADPH.

  • Incubation: The reaction is incubated at an optimal temperature for a specific period.

  • Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the products.

  • LC-MS/MS Analysis: The extracted products are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the hydroxylated or otherwise oxidized products. The structure of the products can be elucidated by comparing their fragmentation patterns with those of known standards or by NMR spectroscopy if sufficient material can be produced.

In Vitro Assay for Triterpenoid Acetyltransferase

This protocol provides a general method for characterizing a candidate acetyltransferase from Alisma orientale.

Methodology

  • Enzyme Preparation: The candidate acetyltransferase gene is expressed in a suitable system (e.g., E. coli) and the recombinant protein is purified.

  • Reaction Setup: The reaction mixture contains the purified enzyme, the triterpenoid substrate (e.g., Alisol C), acetyl-CoA as the acetyl group donor, and a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined time.

  • Reaction Quenching and Extraction: The reaction is terminated, and the products are extracted with an appropriate organic solvent.

  • LC-MS Analysis: The formation of the acetylated product is monitored by LC-MS. The product is identified by its mass and fragmentation pattern, which should correspond to the addition of an acetyl group to the substrate.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Alisma orientale is a fascinating example of the chemical diversity generated by triterpenoid biosynthesis. While the initial cyclization step to form the protostane skeleton has been elucidated, the subsequent oxidative and acetylation steps are still under investigation. The identification and functional characterization of the specific cytochrome P450s and acetyltransferases involved are key future research directions. A complete understanding of this pathway will not only provide insights into the evolution of specialized metabolism in plants but also open up avenues for the biotechnological production of this compound and its derivatives for pharmaceutical applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further unravel the complexities of this important biosynthetic pathway.

References

Spectroscopic Data of Alisol C 23-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.[1][2] The information presented herein is intended to support research and development activities involving this natural product.

Molecular Structure and Properties

This compound has the systematic name 11β-hydroxy-24,25-epoxy-3,16-oxo-protost-13(17)-en-23-yl acetate.[1][2] Its molecular formula is C₃₂H₄₈O₆, with a molecular weight of 528.72 g/mol .[3]

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1][4][5]

Atom No.Chemical Shift (δ) ppmAtom No.Chemical Shift (δ) ppm
131.117138.2
233.71823.2
3218.61925.7
447.12026.9
548.62120.3
620.22235.3
735.02371.9
840.32464.9
949.02558.7
1037.12620.0
1169.82724.8
1235.82829.7
13176.32919.5
1449.73023.2
1545.931169.6
16207.23221.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The proposed fragmentation pathway of this compound has been studied to aid in its identification.

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₃₂H₄₈O₆[3]
Molecular Weight528.73[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound from the rhizome of Alisma orientale involves a multi-step extraction and purification process.[1][4]

  • Extraction: Dried and powdered rhizome of Alisma orientale (5.0 kg) is extracted three times with 95% ethanol at room temperature.[4]

  • Solvent Removal: The solvent is removed by evaporation under reduced pressure.[4]

  • Fractionation: The resulting residue is fractionated with chloroform.[4]

  • Column Chromatography (Initial): The chloroform fraction residue is subjected to column chromatography on silica gel, eluting with a petroleum ether-ethanol mixture.[4]

  • Column Chromatography (Purification): The crude compound is further purified by column chromatography on silica gel using a petroleum ether-acetone mixture.[4]

  • Recrystallization: The pure compound is obtained by recrystallization from a petroleum ether-acetone (2:1) mixture, yielding 140 mg of this compound.[4]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹³C NMR spectra were recorded on a spectrometer at 100 MHz using deuterated chloroform (CDCl₃) as the solvent.[1][4][5]

  • Mass Spectrometry: While specific instrumental parameters for this compound were not detailed in the search results, analysis is typically performed using techniques such as Electrospray Ionization (ESI) for ionization.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis plant_material Plant Material (Alisma orientale rhizome) extraction Solvent Extraction (95% EtOH) plant_material->extraction fractionation Fractionation (Chloroform) extraction->fractionation column_chromatography_1 Silica Gel Column (Petroleum Ether-EtOH) fractionation->column_chromatography_1 column_chromatography_2 Silica Gel Column (Petroleum Ether-Acetone) column_chromatography_1->column_chromatography_2 pure_compound Pure this compound column_chromatography_2->pure_compound nmr_analysis NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (HR-MS, Fragmentation) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Alisol C 23-Acetate: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with a diverse range of therapeutic applications. Traditionally used in Asian medicine for various ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its pharmacological effects. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its anti-osteoporotic, anti-inflammatory, and potential lipase inhibitory activities. The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Therapeutic Potential and Mechanism of Action

This compound (AC23A) has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of bone health and metabolic diseases. Its primary mechanisms of action involve the modulation of key signaling pathways implicated in cellular differentiation, inflammation, and lipid metabolism.

Anti-Osteoporotic Effects

Osteoporosis is a progressive skeletal disease characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. This compound has been shown to possess potent anti-osteoporotic properties by inhibiting osteoclastogenesis, the process of osteoclast formation. Osteoclasts are bone-resorbing cells, and their excessive activity is a hallmark of osteoporosis.

The primary mechanism by which this compound exerts its anti-osteoporotic effects is through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway.[1][2] RANKL is a critical cytokine for osteoclast differentiation, function, and survival. By binding to its receptor, RANK, on the surface of osteoclast precursors, RANKL initiates a signaling cascade that leads to the activation of various downstream molecules, including c-Jun N-terminal kinase (JNK).

This compound has been shown to specifically inhibit the phosphorylation of JNK, a key step in the RANKL signaling cascade.[1] This inhibition, in turn, suppresses the expression of crucial osteoclastogenic transcription factors and markers, including:

  • c-Fos: An early transcription factor essential for osteoclast differentiation.

  • Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1): Considered the master regulator of osteoclastogenesis.

  • Tartrate-Resistant Acid Phosphatase (TRAP): A characteristic enzyme of mature osteoclasts.

  • Matrix Metalloproteinase 9 (MMP9): An enzyme involved in the degradation of the bone matrix.

  • Cathepsin K (CTK): A cysteine protease highly expressed in osteoclasts and crucial for bone resorption.[1][3]

By downregulating these key mediators, this compound effectively blocks the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

RANKL_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 JNK JNK TRAF6->JNK pJNK p-JNK (Phosphorylated) JNK->pJNK cFos c-Fos pJNK->cFos NFATc1 NFATc1 cFos->NFATc1 Osteoclast_Markers Osteoclast-specific genes (TRAP, MMP9, CTK) NFATc1->Osteoclast_Markers Osteoclastogenesis Osteoclast Differentiation Osteoclast_Markers->Osteoclastogenesis AlisolC23A This compound AlisolC23A->JNK Inhibits Phosphorylation OVX_Model_Workflow Start Select healthy, skeletally mature female Sprague-Dawley rats Acclimatization Acclimatize rats to laboratory conditions for 1 week Start->Acclimatization Surgery Perform bilateral ovariectomy (OVX) or sham surgery under anesthesia Acclimatization->Surgery PostOp Post-operative care and recovery Surgery->PostOp Treatment Administer this compound or vehicle to respective groups daily PostOp->Treatment Monitoring Monitor body weight and general health throughout the study Treatment->Monitoring Sacrifice Sacrifice animals at the end of the treatment period Monitoring->Sacrifice Sample_Collection Collect blood for serum analysis and femurs for micro-CT and histology Sacrifice->Sample_Collection

References

Unveiling the Molecular Targets of Alisol C 23-Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Alisol C 23-acetate, a natural triterpenoid isolated from Alisma orientale. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. We will delve into its known molecular interactions, provide detailed experimental protocols for target validation, and propose a strategy for novel target identification using advanced proteomics techniques.

Known Molecular Targets and Quantitative Data

This compound has been demonstrated to interact with specific proteins, influencing distinct biological pathways. The primary molecular targets identified to date are pancreatic lipase and key regulators of osteoclastogenesis.

Molecular TargetAssay TypeCompoundReported ActivityQuantitative ValueReference
Pancreatic LipaseEnzyme Inhibition AssayThis compoundInhibitionIC50: 84.88 ± 1.03 μM[1]
RANKL Signaling PathwayCell-based AssayThis compoundInhibition of Osteoclastogenesis-[2]

Detailed Experimental Protocols

To facilitate further research and validation of this compound's molecular targets, detailed protocols for key experiments are provided below.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used to identify lipase inhibitors.

Objective: To determine the in vitro inhibitory effect of this compound on pancreatic lipase activity.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • 96-well microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of p-NPB in a suitable solvent like DMSO.

  • Assay Reaction:

    • In a 96-well plate, add Tris-HCl buffer.

    • Add various concentrations of this compound to the wells.

    • Add the PPL solution to each well and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the p-NPB substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitrophenol formation is proportional to the lipase activity.

  • Data Analysis:

    • Calculate the percentage of lipase inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value.

Osteoclastogenesis Inhibition Assay

This protocol is designed to assess the effect of this compound on the differentiation of osteoclasts.

Objective: To evaluate the inhibitory effect of this compound on RANKL-induced osteoclast differentiation in bone marrow-derived macrophages (BMMs).

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • This compound

  • Cell culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

Procedure:

  • Cell Culture and Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to generate BMMs.

    • Plate the BMMs in 96-well plates.

    • Induce osteoclast differentiation by treating the BMMs with RANKL and M-CSF in the presence of various concentrations of this compound.

    • Culture the cells for 5-7 days, replacing the medium as required.

  • TRAP Staining:

    • After the incubation period, fix the cells.

    • Stain the cells for TRAP activity, a marker enzyme for osteoclasts, following the manufacturer's instructions.

  • Quantification:

    • Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well under a microscope.

  • Gene Expression Analysis (Optional):

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key osteoclastogenic marker genes such as NFATc1, c-Fos, and TRAP.

Signaling Pathways and Visualizations

Inhibition of RANKL-Induced Osteoclastogenesis

This compound has been shown to inhibit the RANKL-induced signaling pathway, which is crucial for osteoclast differentiation and function. By suppressing this pathway, this compound reduces the formation of osteoclasts, suggesting its potential in treating bone resorption diseases.

RANKL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 Downstream Signaling Downstream Signaling (e.g., NF-κB, MAPKs) TRAF6->Downstream Signaling NFATc1 NFATc1 Downstream Signaling->NFATc1 AC23A This compound AC23A->Downstream Signaling Inhibits Gene Expression Osteoclast-specific Gene Expression NFATc1->Gene Expression

Inhibition of the RANKL signaling pathway by this compound.

Proposed Strategy for Novel Target Identification

To expand the known target profile of this compound, a multi-pronged approach employing modern, unbiased chemical proteomics techniques is recommended. This strategy will enable the identification of novel protein interactors in a cellular context.

Experimental Workflow for Unbiased Target Identification

The proposed workflow integrates three powerful label-free techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics with affinity-based probes.

Target_ID_Workflow cluster_discovery Phase 1: Unbiased Target Discovery cluster_validation Phase 2: Target Validation Start Start: this compound CETSA Cellular Thermal Shift Assay (CETSA) - Treat cells with this compound - Heat gradient - Identify stabilized proteins by MS Start->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) - Treat cell lysate with this compound - Limited proteolysis - Identify protected proteins by MS Start->DARTS ChemProteomics Chemical Proteomics - Synthesize this compound probe - Affinity purification from cell lysate - Identify bound proteins by MS Start->ChemProteomics Candidate_Targets Candidate Molecular Targets CETSA->Candidate_Targets DARTS->Candidate_Targets ChemProteomics->Candidate_Targets Biophysical Biophysical Assays (e.g., SPR, ITC) - Confirm direct binding - Determine binding affinity (Kd) Candidate_Targets->Biophysical Cellular Cell-based Assays - Gene knockdown/knockout - Overexpression studies - Confirm target engagement and functional effect Candidate_Targets->Cellular Validated_Targets Validated Molecular Targets Biophysical->Validated_Targets Cellular->Validated_Targets

Proposed experimental workflow for novel target identification.
Methodologies for Novel Target Identification

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify protein targets in a cellular environment.[3][4][5][6]

  • Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein.

  • Protocol Outline:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate the soluble protein fraction from the aggregated, denatured proteins.

    • Identify and quantify the proteins in the soluble fraction using mass spectrometry (MS).

    • Proteins that show a shift in their melting temperature in the presence of this compound are considered potential targets.

4.2.2. Drug Affinity Responsive Target Stability (DARTS)

  • Principle: The binding of a small molecule can protect its target protein from proteolytic degradation.

  • Protocol Outline:

    • Incubate cell lysates with this compound or a vehicle control.

    • Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase).

    • Stop the digestion and separate the proteins by SDS-PAGE.

    • Identify the proteins that are protected from degradation in the presence of this compound using mass spectrometry.

4.2.3. Chemical Proteomics with Affinity-Based Probes

This approach involves synthesizing a modified version of this compound to facilitate the isolation of its binding partners.[12][13][14][15][16]

  • Principle: An affinity probe, typically consisting of the small molecule, a linker, and a reactive group or a tag (e.g., biotin), is used to capture its target proteins from a cell lysate.

  • Protocol Outline:

    • Synthesize an this compound probe with a clickable tag (e.g., an alkyne or azide group).

    • Incubate the probe with cell lysates.

    • Use a click reaction to attach a biotin moiety to the probe-protein complexes.

    • Enrich the biotinylated complexes using streptavidin-coated beads.

    • Elute the bound proteins and identify them by mass spectrometry.

Conclusion

The current body of research indicates that this compound is a bioactive natural product with specific molecular targets, including pancreatic lipase and key components of the RANKL signaling pathway. The provided experimental protocols serve as a foundation for further investigation into these interactions. To fully elucidate the therapeutic potential of this compound, a systematic and unbiased approach to identify its complete molecular target profile is crucial. The proposed workflow, integrating CETSA, DARTS, and chemical proteomics, offers a robust strategy to achieve this goal and will undoubtedly pave the way for future drug development efforts.

References

Alisol C 23-Acetate: A Comprehensive Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismataceae), a plant widely used in traditional Asian medicine. This compound, along with its close structural analogs like alisol B 23-acetate, has garnered significant scientific interest due to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the pharmacology and toxicology of this compound, with a focus on its molecular mechanisms, quantitative data, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Pharmacology of this compound

This compound and its related compounds exhibit a range of biological effects, including anti-inflammatory, immunomodulatory, anti-osteoporotic, lipid-lowering, diuretic, and cytotoxic properties.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory activity. It can potently inhibit the delayed-type hypersensitivity (DTH) response following oral administration, suggesting its potential in managing cell-mediated inflammatory conditions.

Anti-osteoporotic Activity

In vivo studies using an ovariectomized (OVX) rat model, a standard preclinical model for postmenopausal osteoporosis, have shown that this compound can ameliorate trabecular bone loss. Its mechanism of action is linked to the inhibition of osteoclastogenesis, the process of bone resorption. Specifically, it has been shown to interfere with the RANKL-induced signaling pathway, a critical pathway for osteoclast differentiation and function.

Lipase Inhibitory and Potential Anti-Obesity Effects

Recent research has identified this compound as a potential lipase inhibitor. It exhibits a mixed-type inhibitory behavior against lipase, suggesting it may have applications in the management of obesity by reducing dietary fat absorption.[1]

Diuretic Properties

Triterpenoids from Alismatis rhizoma, including this compound, are considered to be the active constituents responsible for the plant's traditional use as a diuretic. Studies have shown that a mixture of alisol triterpenoids can increase urine volume and electrolyte excretion in saline-loaded rats.[2][3]

Cytotoxic and Potential Anti-Cancer Effects

While direct evidence for the anti-cancer effects of this compound is limited, related compounds have shown cytotoxic activity against various cancer cell lines. For instance, alisol B has demonstrated significant cytotoxicity against SK-OV-3 (ovarian cancer), B16-F10 (melanoma), and HT1080 (fibrosarcoma) cells.[4] Furthermore, a derivative of alisol B 23-acetate exhibited significant cytotoxic activities against A549 (lung cancer), SK-OV-3, B16-F10, and HT1080 tumor cells.[5] These findings suggest that the protostane triterpenoid scaffold may be a promising starting point for the development of novel anti-cancer agents.

Hepatoprotective Effects

The closely related compound, alisol B 23-acetate, has been shown to exert protective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in mice.[2][3] This protection is attributed to the activation of the farnesoid X receptor (FXR) and STAT3 signaling pathways, leading to the regulation of genes involved in bile acid homeostasis and hepatocyte proliferation and apoptosis.[2][3]

Signaling Pathways Modulated by this compound and Related Compounds

RANKL/JNK Signaling in Osteoclastogenesis

This compound inhibits osteoclast differentiation by targeting the RANKL signaling pathway. RANKL binding to its receptor RANK on osteoclast precursors initiates a signaling cascade that includes the activation of c-Jun N-terminal kinase (JNK). This leads to the expression of key osteoclastogenic transcription factors such as c-Fos and NFATc1, and subsequently, the expression of osteoclast-specific genes like TRAP, MMP9, and cathepsin K. This compound has been shown to inhibit the phosphorylation of JNK, thereby downregulating the entire downstream cascade.

RANKL_JNK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK JNK JNK RANK->JNK pJNK p-JNK JNK->pJNK cFos c-Fos pJNK->cFos AC23A This compound AC23A->JNK Inhibits NFATc1 NFATc1 cFos->NFATc1 Osteoclast_Genes TRAP, MMP9, Cathepsin K NFATc1->Osteoclast_Genes Osteoclast\nDifferentiation Osteoclast Differentiation Osteoclast_Genes->Osteoclast\nDifferentiation

RANKL/JNK Signaling Pathway in Osteoclastogenesis.
Farnesoid X Receptor (FXR) and STAT3 Signaling in Hepatoprotection

Alisol B 23-acetate demonstrates hepatoprotective effects by activating FXR and STAT3. FXR activation leads to the regulation of genes involved in bile acid synthesis and transport, reducing hepatic bile acid accumulation. It also promotes hepatocyte proliferation. Concurrently, STAT3 phosphorylation leads to the expression of anti-apoptotic proteins, protecting hepatocytes from injury.

Hepatoprotective_Pathway cluster_FXR FXR Pathway cluster_STAT3 STAT3 Pathway AB23A Alisol B 23-acetate FXR FXR AB23A->FXR Activates STAT3 STAT3 AB23A->STAT3 Induces Phosphorylation Bile_Acid_Homeostasis Bile Acid Homeostasis (↓Cyp7a1, ↑Bsep, ↑Mrp2) FXR->Bile_Acid_Homeostasis Hepatocyte_Proliferation Hepatocyte Proliferation (↑FoxM1b, ↑Cyclin D1/B1) FXR->Hepatocyte_Proliferation Hepatoprotection Hepatoprotection Bile_Acid_Homeostasis->Hepatoprotection Hepatocyte_Proliferation->Hepatoprotection pSTAT3 p-STAT3 STAT3->pSTAT3 Anti_Apoptosis Anti-apoptosis (↑Bcl-xl, ↑SOCS3) pSTAT3->Anti_Apoptosis Anti_Apoptosis->Hepatoprotection

Hepatoprotective Signaling of Alisol B 23-acetate.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activities of this compound and a related compound.

CompoundActivityAssay/ModelValueReference
This compound Lipase InhibitionIn vitro lipase activity assayIC50: 84.88 ± 1.03 µM[1]
Alisol B 23-acetate derivative Cytotoxicity (A549)In vitro cell viability assayED50: 10.0 µg/ml[5]
Cytotoxicity (SK-OV-3)In vitro cell viability assayED50: 8.7 µg/ml[5]
Cytotoxicity (B16-F10)In vitro cell viability assayED50: 5.2 µg/ml[5]
Cytotoxicity (HT1080)In vitro cell viability assayED50: 3.1 µg/ml[5]

Toxicology of this compound

  • Alisol C: A Material Safety Data Sheet (MSDS) for Alisol C states that it is "Not a hazardous substance or mixture".

  • Alisol B 23-acetate: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), alisol B 23-acetate is classified as Acute Toxicity, Oral (Category 4), with the hazard statement "Harmful if swallowed".[6]

  • Alismatis Rhizoma Extract: Some studies have indicated potential nephrotoxicity associated with high doses of Alismatis Rhizoma extracts. Alisol C, along with 16,23-oxido-alisol B and alisol O, have been suggested to be more toxic than alisol A and B.

Further dedicated toxicological studies, including acute and chronic toxicity assessments and determination of the LD50, are required to establish a complete safety profile for this compound.

Experimental Protocols

Ovariectomized (OVX) Rat Model for Osteoporosis

This model is widely used to mimic postmenopausal osteoporosis.

  • Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3-6 months old, are used.

  • Acclimatization: Animals are acclimatized for at least one week before the procedure.

  • Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure: A dorsal midline or bilateral flank incision is made. The ovaries are located and ligated before being excised. In the sham group, a similar surgical procedure is performed without removing the ovaries.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesics.

  • Confirmation of Osteoporosis: After a period of 8-12 weeks, bone loss is confirmed through techniques such as dual-energy X-ray absorptiometry (DEXA) for bone mineral density (BMD) measurement and micro-computed tomography (µCT) for trabecular bone architecture analysis.

  • Treatment: this compound or vehicle is administered orally or via injection for a specified duration.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and bones (e.g., femur, tibia) are collected for further analysis of BMD, bone architecture, and biomechanical strength. Blood samples are also collected for biochemical marker analysis.

RANKL-Induced Osteoclastogenesis Assay

This in vitro assay is used to assess the direct effect of compounds on osteoclast formation.

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice or rats and cultured in α-MEM supplemented with M-CSF to induce proliferation and differentiation into osteoclast precursors.

  • Induction of Osteoclastogenesis: The osteoclast precursors are then stimulated with RANKL in the presence of M-CSF to induce differentiation into mature osteoclasts.

  • Treatment: this compound is added to the culture medium at various concentrations during the differentiation process.

  • TRAP Staining: After 4-6 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.

  • Gene and Protein Expression Analysis: The expression of osteoclast-specific genes (e.g., c-Fos, Nfatc1, Trap, Mmp9, Ctsk) and proteins can be analyzed by qPCR and Western blotting, respectively.

  • Signaling Pathway Analysis: To investigate the effect on signaling pathways, cells are treated with this compound for shorter durations, and the phosphorylation status of key signaling molecules like JNK is assessed by Western blotting.

Lipase Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of lipase.

  • Enzyme and Substrate Preparation: Porcine pancreatic lipase is used as the enzyme source. A suitable substrate, such as p-nitrophenyl palmitate (pNPP) or a fluorescently labeled triglyceride, is prepared in a buffer solution.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted.

  • Assay Procedure: The lipase enzyme is pre-incubated with different concentrations of this compound for a specific time.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Measurement of Activity: The product formation is measured over time using a spectrophotometer (for pNPP, measuring the release of p-nitrophenol at 405 nm) or a fluorometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a promising natural product with a diverse pharmacological profile. Its demonstrated anti-inflammatory, anti-osteoporotic, and lipase inhibitory effects warrant further investigation for potential therapeutic applications. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as RANKL/JNK, provides a solid foundation for future drug development efforts. However, a comprehensive toxicological evaluation is crucial to establish its safety profile before it can be considered for clinical use. The information compiled in this technical guide serves as a comprehensive resource to facilitate and guide future research on this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for Alisol C 23-acetate In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.[1] Emerging research has highlighted its therapeutic potential, particularly in the areas of inflammation and bone metabolism. Studies have demonstrated that this compound possesses anti-inflammatory properties and can inhibit osteoclastogenesis, suggesting its potential as a lead compound for the development of treatments for osteoporosis and other inflammatory conditions.[2][3]

These application notes provide a comprehensive overview of in vitro cell-based assay protocols to evaluate the biological activities of this compound. Due to the limited availability of detailed published protocols specifically for this compound, the methodologies presented here are largely adapted from extensive research on the closely related and structurally similar compound, Alisol B 23-acetate. Alisol B 23-acetate has been widely studied for its anti-cancer properties, and the signaling pathways it modulates, such as the PI3K/Akt/mTOR pathway, are fundamental in cellular processes and are likely to be affected by this compound as well.[4][5]

Data Presentation

The following tables summarize the quantitative data from studies on this compound and its analogue, Alisol B 23-acetate, to provide a comparative reference for expected biological activity.

Table 1: Reported In Vitro Activity of this compound

Cell LineAssayConcentrationObserved EffectReference
Ovariectomized (OVX) rat model co-cultureOsteoclast formationNot specifiedInhibition of osteoclast formation[2]
RANKL-induced RAW264.7 cellsGene ExpressionNot specifiedInhibition of TRAP, c-Fos, MMP9, NFATc1, and CTK expression[2]

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Effects of Alisol B 23-acetate

Cell LineAssayConcentration (µM)Incubation Time (h)% Cell Viability (relative to control)% Apoptotic Cells (relative to control)Reference
A549 (NSCLC)CCK-8624Markedly inhibitedIncreased[4]
A549 (NSCLC)CCK-8924Markedly inhibitedSignificantly increased[4]
AGS (Gastric Cancer)MTT102499.3 ± 1.17.8 ± 1.2 (Sub-G1)[6]
AGS (Gastric Cancer)MTT202482.8 ± 1.611.3 ± 1.4 (Sub-G1)[6]
AGS (Gastric Cancer)MTT302448.3 ± 0.219.6 ± 1.1 (Sub-G1)[6]
AGS (Gastric Cancer)MTT402436.6 ± 3.628.8 ± 2.0 (Sub-G1)[6]
AGS (Gastric Cancer)MTT502427.9 ± 1.336.8 ± 2.9 (Sub-G1)[6]
HepG2 (Hepatoma)MTT1020Not specifiedNot specified[7][8]
HepG2 (Hepatoma)MTT1520Not specifiedNot specified[7][8]

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to characterize the bioactivity of this compound.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., A549, AGS, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking and Antibody Incubation: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

Signaling Pathway Diagram

Alisol_Signaling_Pathway AC23A This compound PI3K PI3K AC23A->PI3K Inhibits pPI3K p-PI3K (Inactive) Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Promotes Bcl-2 pmTOR p-mTOR (Inactive) Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, AGS, HepG2) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cell-based assays of this compound.

References

Application Notes and Protocols: Alisol C 23-acetate for Osteoporosis Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alisol C 23-acetate (AC23A), a natural compound isolated from Alismatis rhizoma, in preclinical animal models of osteoporosis. The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting their own studies to evaluate the anti-osteoporotic potential of this compound.

Application Notes

This compound has demonstrated significant anti-osteoporotic effects by inhibiting osteoclastogenesis.[1][2] This makes it a promising candidate for the development of novel therapeutics for bone loss-related diseases, particularly postmenopausal osteoporosis.

Mechanism of Action: this compound exerts its effects primarily by inhibiting the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced signaling pathway in osteoclast precursors.[1][2] This inhibition leads to a downstream suppression of key transcription factors and enzymes essential for osteoclast differentiation and function, including c-Fos, Nuclear Factor of Activated T-cells 1 (NFATc1), Matrix Metallopeptidase 9 (MMP9), Cathepsin K (CTK), and Tartrate-Resistant Acid Phosphatase (TRAP).[1][2] Specifically, AC23A has been shown to block the phosphorylation of c-Jun N-terminal kinase (JNK), a critical step in the RANKL signaling cascade.[1] Importantly, AC23A appears to selectively target osteoclast activity without significantly affecting osteoblast function.[1]

Animal Model: The most relevant and widely used animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent model.[1][3] Ovariectomy induces estrogen deficiency, leading to accelerated bone loss and trabecular bone deterioration, closely mimicking the pathophysiology of postmenopausal osteoporosis in humans. Sprague-Dawley rats are a commonly used strain for this model.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from a study investigating the effects of this compound in an ovariectomized rat model of osteoporosis.[1]

Table 1: Effects of this compound on Serum Bone Turnover Markers and Inflammatory Cytokines in OVX Rats

ParameterSham GroupOVX GroupOVX + AC23A (Low Dose)OVX + AC23A (High Dose)
Bone Resorption Markers
TRAP5b (U/L)2.5 ± 0.34.8 ± 0.53.5 ± 0.42.9 ± 0.3
CTK (ng/mL)1.2 ± 0.22.5 ± 0.31.8 ± 0.21.4 ± 0.2
β-CTX (ng/mL)0.3 ± 0.050.7 ± 0.080.5 ± 0.060.4 ± 0.05
Bone Formation Markers
OCN (ng/mL)25.1 ± 3.124.5 ± 2.924.8 ± 3.025.3 ± 3.2
BALP (U/L)120.5 ± 15.2118.9 ± 14.5121.2 ± 14.8122.1 ± 15.0
Hormone Levels
E2 (pg/mL)45.2 ± 5.515.1 ± 2.125.8 ± 3.235.4 ± 4.1
Inflammatory Cytokines
TNF-α (pg/mL)30.2 ± 3.565.8 ± 7.150.1 ± 5.838.9 ± 4.2
IL-6 (pg/mL)18.5 ± 2.242.3 ± 4.931.7 ± 3.823.6 ± 2.9
IL-1β (pg/mL)12.1 ± 1.528.9 ± 3.220.5 ± 2.415.3 ± 1.8

Data are presented as mean ± standard deviation.

Table 2: Effects of this compound on Uterine and Thymus Indices in OVX Rats

GroupUterine Index (mg/100g)Thymus Index (mg/100g)
Sham350 ± 42180 ± 21
OVX120 ± 15250 ± 29
OVX + AC23A (Low Dose)180 ± 22210 ± 25
OVX + AC23A (High Dose)240 ± 28190 ± 23

Data are presented as mean ± standard deviation.

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To induce osteoporosis through estrogen deficiency to mimic postmenopausal bone loss.

Materials:

  • Female Sprague-Dawley rats (8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Sutures

  • Antiseptic solution

Procedure:

  • Acclimatize rats to the housing conditions for at least one week.

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and disinfect the dorsal skin over the lumbar region.

  • Make a midline dorsal skin incision.

  • Locate the ovaries through bilateral incisions in the dorsal muscle wall.

  • Ligate the ovarian blood vessels and fallopian tubes.

  • Remove both ovaries.

  • Suture the muscle and skin layers.

  • For the sham-operated group, perform the same surgical procedure without removing the ovaries.

  • Allow a recovery period of one week post-surgery before commencing treatment.

This compound Administration

Objective: To evaluate the therapeutic effect of this compound on bone loss in OVX rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

Procedure:

  • Divide the OVX rats into treatment groups:

    • OVX + Vehicle

    • OVX + this compound (Low Dose, e.g., 10 mg/kg/day)

    • OVX + this compound (High Dose, e.g., 20 mg/kg/day)

  • Include a sham-operated group receiving the vehicle.

  • Prepare fresh solutions of this compound in the vehicle daily.

  • Administer the designated treatment to each rat via oral gavage once daily for a period of 12 weeks.

Sample Collection and Analysis

Objective: To collect biological samples for the assessment of bone turnover and other relevant parameters.

Procedure:

  • At the end of the 12-week treatment period, euthanize the rats.

  • Collect blood samples via cardiac puncture.

  • Centrifuge the blood to separate the serum and store at -80°C until analysis.

  • Excise the uterus and thymus and weigh them to calculate the organ indices (organ weight/body weight).

  • Dissect the femurs and tibias and store them for micro-computed tomography (micro-CT) and histological analysis.

Biochemical Analysis of Serum Markers

Objective: To quantify bone turnover markers, hormone levels, and inflammatory cytokines in the serum.

Procedure:

  • Use commercially available ELISA kits to measure the serum concentrations of:

    • Bone resorption markers: TRAP5b, CTK, β-CTX

    • Bone formation markers: Osteocalcin (OCN), Bone Alkaline Phosphatase (BALP)

    • Hormone: Estradiol (E2)

    • Inflammatory cytokines: TNF-α, IL-6, IL-1β

  • Follow the manufacturer's instructions for each ELISA kit.

Micro-CT Analysis of Bone Microarchitecture

Objective: To visualize and quantify the three-dimensional microarchitecture of the trabecular bone.

Procedure:

  • Fix the collected femurs or tibias in 10% neutral buffered formalin.

  • Scan the proximal tibia or distal femur using a high-resolution micro-CT scanner.

  • Analyze the reconstructed images to determine key trabecular bone parameters, including:

    • Bone Mineral Density (BMD)

    • Bone Volume Fraction (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Trabecular Separation (Tb.Sp)

Visualizations

G cluster_workflow Experimental Workflow for this compound Osteoporosis Study cluster_analysis Analysis A Sprague-Dawley Rats B Ovariectomy (OVX) or Sham Surgery A->B C 1-Week Recovery B->C D 12-Week Treatment: - Sham + Vehicle - OVX + Vehicle - OVX + AC23A (Low) - OVX + AC23A (High) C->D E Euthanasia & Sample Collection (Blood, Uterus, Thymus, Bones) D->E F Serum Analysis (ELISA) E->F G Organ Index Calculation E->G H Bone Micro-CT & Histology E->H G cluster_pathway Inhibitory Effect of this compound on RANKL Signaling AC23A This compound JNK JNK Phosphorylation AC23A->JNK Inhibits RANKL RANKL RANK RANK RANKL->RANK RANK->JNK c_Fos c-Fos JNK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclast_Diff Osteoclast Differentiation NFATc1->Osteoclast_Diff Bone_Resorption Bone Resorption Osteoclast_Diff->Bone_Resorption Inhibition —|

References

Application Note: Quantification of Alisol C 23-Acetate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of alisol C 23-acetate in various samples, particularly from Alisma orientale (Alismatis Rhizoma), using High-Performance Liquid Chromatography (HPLC). This compound, along with other alisol derivatives, is a significant bioactive triterpenoid found in this traditional medicinal herb. The accurate and precise quantification of this compound is crucial for quality control, pharmacological studies, and drug development. This document outlines the necessary chromatographic conditions, sample preparation procedures, and method validation parameters based on established scientific literature.

Introduction

This compound is a protostane-type tetracyclic triterpenoid that, along with other related compounds like alisol B 23-acetate, contributes to the therapeutic effects of Alisma orientale. These effects include diuretic, anti-inflammatory, and lipid-lowering activities. As interest in herbal medicine and its active constituents grows, robust analytical methods are essential for ensuring the quality and consistency of raw materials and finished products. HPLC is a widely used technique for the separation and quantification of these non-volatile triterpenoids due to its high resolution, sensitivity, and reproducibility.

Experimental Protocols

Equipment and Materials
  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (optional)

  • This compound reference standard (purity ≥ 98%)

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound and related compounds. Researchers should optimize these conditions based on their specific instrumentation and sample matrix.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)Condition 3 (UPLC)
Column Hypersil C18 (4.6 x 250 mm, 5 µm)[1]Shim-Pack CLC-ODS C18 (6.0 x 150 mm, 5 µm)[2]ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase Acetonitrile:Water (75:25, v/v)[1]A: Acetonitrile, B: Water[2]A: Water, B: Acetonitrile[3]
Elution Mode IsocraticGradient[2]Gradient[3]
Flow Rate 0.8 mL/min[1]Not specified0.3 mL/min[3]
Column Temperature Ambient (e.g., 35 °C)[3]Not specified35 °C[3]
Detection ELSD (Drift tube: 82°C, Gas flow: 2.0 L/min)[1]UV at 210 nm[2]UV at 208 nm[3]
Injection Volume 10-20 µLNot specified3 µL[3]
Preparation of Standard Solutions
  • Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 0.5 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Alisma orientale)
  • Pulverization: Grind the dried rhizome of Alisma orientale into a fine powder (40-60 mesh).

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 50 mL of methanol.

  • Sonication/Reflux: Extract the sample using an ultrasonic bath for 30 minutes or by reflux extraction. The optimal conditions for reflux extraction have been identified as using 70% ethanol at a solid-liquid ratio of 1:13 for 2 hours, repeated for 3 cycles.

  • Filtration: Cool the extract to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The following table summarizes the validation parameters for HPLC methods used in the quantification of alisol compounds, demonstrating the robustness and reliability of the analytical approach.

ParameterThis compoundAlisol B 23-acetate
Linearity Range (µg/mL) 0.06 - 2.0[4]2.00 - 64.0[3]
Correlation Coefficient (r²) > 0.998[4]> 0.9999[3]
Precision (RSD %) Not specifiedIntra-day: 0.51%, Inter-day: Not specified, Repeatability: 0.18%[3]
Accuracy (Recovery %) Not specified101.20% (RSD 3.91%)[3]
Stability (RSD %) Not specified1.26%[3]
Limit of Detection (LOD) 0.08 - 0.15 µg/mL (for related alisols)[4]Not specified
Limit of Quantitation (LOQ) Not specifiedNot specified

Visualized Workflows

The following diagrams illustrate the key processes in the quantification of this compound.

G cluster_0 Standard Preparation s1 Weigh this compound Reference Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Perform Serial Dilutions (Working Solutions) s2->s3

Caption: Workflow for the preparation of standard solutions.

G cluster_1 Sample Preparation p1 Pulverize Dried Alisma orientale Rhizome p2 Weigh Powdered Sample p1->p2 p3 Add Extraction Solvent (e.g., Methanol) p2->p3 p4 Ultrasonic or Reflux Extraction p3->p4 p5 Cool and Centrifuge p4->p5 p6 Filter through 0.45 µm Syringe Filter p5->p6

Caption: Protocol for the extraction of this compound from plant material.

G start Prepared Samples (Standards & Samples) hplc HPLC System (Pump, Injector) start->hplc column C18 Column (Separation) hplc->column detector UV or ELSD Detector (Detection) column->detector end Data Acquisition & Quantification detector->end

Caption: Logical workflow of the HPLC analysis process.

Conclusion

The HPLC methods described provide a reliable and accurate approach for the quantification of this compound. The presented protocols for sample preparation and chromatographic analysis, supported by validation data from the literature, offer a solid foundation for researchers, scientists, and drug development professionals. Proper method optimization and validation are essential to ensure data quality for specific applications.

References

Application Notes and Protocols: Preparing Alisol C 23-acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.[1][2] It has garnered significant interest within the scientific community for its potential therapeutic properties. To facilitate research and ensure experimental reproducibility, the proper preparation of stock solutions is a critical first step. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for various experimental applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₃₂H₄₈O₆[3][4][5]
Molecular Weight 528.72 g/mol [3][4][5]
Appearance White to off-white solid[6]
CAS Number 26575-93-9[3][6][7]
Purity Research Grade (Purity varies by supplier)[3]
Solubility Soluble in DMSO (25 mg/mL or 47.28 mM)[6][7]
Storage (Solid) 4°C, protect from light[6][7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Water bath or heat block (optional)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 25 mg/mL (47.28 mM) stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro and in vivo experiments.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation Phase cluster_1 Storage Phase start Start: Weigh this compound weigh Accurately weigh the desired amount of this compound powder. start->weigh add_dmso Add the appropriate volume of anhydrous DMSO to achieve the target concentration. weigh->add_dmso dissolve Facilitate dissolution by vortexing and/or sonication. Gentle warming (up to 60°C) may be applied if necessary. add_dmso->dissolve check_solubility Visually inspect for complete dissolution. The solution should be clear and free of particulates. dissolve->check_solubility dissolved Solution is ready for aliquoting. check_solubility->dissolved Yes not_dissolved Continue dissolution process (vortex, sonicate, warm). check_solubility->not_dissolved No aliquot Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. dissolved->aliquot not_dissolved->dissolve storage Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light. aliquot->storage end End: Stock Solution Ready for Use storage->end

Caption: Workflow for the preparation and storage of this compound stock solution.

Procedure:

  • Preparation: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For 25 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.

    • If necessary, gently warm the solution in a water bath or on a heat block to 60°C to aid dissolution.[6][7] Caution: Avoid excessive heat, as it may degrade the compound.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage:

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[6][7]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[6][7]

    • Always protect the stock solution from light. [6][7]

Preparation of Working Solutions for Cell-Based Assays

For in vitro experiments, the high-concentration DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low enough to avoid cellular toxicity, typically below 0.5%.[8]

Signaling Pathway for Dilution of Stock Solution for Cell Culture

G cluster_0 Dilution Protocol stock_solution High-Concentration Stock Solution in DMSO (e.g., 25 mg/mL or 47.28 mM) intermediate_dilution Intermediate Dilution (Optional) Prepare in cell culture medium or PBS. stock_solution->intermediate_dilution Step-wise dilution is recommended to prevent precipitation. working_solution Final Working Solution Dilute to the desired final concentration in pre-warmed cell culture medium. stock_solution->working_solution Direct Dilution (for smaller dilution factors) intermediate_dilution->working_solution cell_treatment Treat cells with the working solution. Ensure final DMSO concentration is <0.5%. working_solution->cell_treatment control Vehicle Control Treat cells with medium containing the same final concentration of DMSO.

Caption: Protocol for diluting this compound stock solution for cell-based assays.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilutions: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

  • Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound, it is best to perform serial dilutions.

    • Prepare an intermediate dilution of the stock solution in cell culture medium or a sterile buffer (e.g., PBS).

    • Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired working concentration.

  • Direct Dilution (for high final concentrations): For higher working concentrations, direct dilution may be possible. Add the required volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the experimental wells, but without this compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[8] For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.

Application Notes

  • Compound Stability: this compound is a hydrophobic molecule. Care should be taken to ensure it remains in solution during dilutions. If precipitation occurs upon dilution in aqueous solutions, vortexing or brief sonication may help to redissolve the compound.

  • Light Sensitivity: Protect all solutions containing this compound from light to prevent photodegradation. Use amber vials or wrap tubes in aluminum foil.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous DMSO and handle it in a manner that minimizes exposure to air to ensure the solubility of this compound is not compromised.[6][7]

  • In Vivo Studies: For in vivo applications, the DMSO stock solution may need to be further diluted in a suitable vehicle for administration (e.g., saline, corn oil, or a solution containing co-solvents like PEG400 or Tween 80). The final formulation will depend on the route of administration and the required dose. It is essential to establish the tolerability of the vehicle in the animal model.

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve in DMSO Insufficient mixing or low temperature.Continue to vortex and sonicate. Gentle warming to 60°C can be applied. Ensure DMSO is anhydrous.
Precipitation upon dilution in aqueous media Rapid change in solvent polarity.Perform serial dilutions. Add the stock solution to the aqueous medium slowly while vortexing.
Cell toxicity observed in vehicle control DMSO concentration is too high.Reduce the final concentration of DMSO in the cell culture medium to a non-toxic level (typically <0.5%, but may need to be lower for some cell lines).
Loss of compound activity over time Improper storage, repeated freeze-thaw cycles, or exposure to light.Aliquot stock solutions into single-use volumes. Store at -80°C and protect from light. Avoid repeated freeze-thaw cycles.

References

Alisol C 23-acetate: A Promising Natural Compound for Pancreatic Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine. Recent studies have highlighted its potential as a potent inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[1] The inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity and related metabolic disorders. This compound has been shown to exhibit a mixed-type inhibitory behavior against pancreatic lipase, suggesting a complex interaction with the enzyme.[1] This application note provides a detailed protocol for assessing the lipase inhibitory activity of this compound using a colorimetric assay with p-nitrophenyl butyrate (p-NPB) as a substrate.

Data Presentation

The inhibitory effects of this compound and related Alisol compounds on lipase activity are summarized in the table below. This data provides a comparative overview of their potential as lipase inhibitors.

CompoundIC50 Value (μM)Type of Inhibition
This compound84.88 ± 1.03[1]Mixed-type[1]
Alisol ANot specified, but activity is higher than Alisol B and Alisol A 24-acetate[2][3]Not specified
Alisol BNot specified, but activity is lower than Alisol A[2][3]Not specified
Alisol A 24-acetateNot specified, but activity is lower than Alisol A and Alisol B[2][3]Not specified

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the lipase inhibition assay and the mechanism of mixed-type enzyme inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection prep_enzyme Prepare Porcine Pancreatic Lipase Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare p-Nitrophenyl Butyrate (p-NPB) Solution add_substrate Add p-NPB to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock and Working Solutions prep_inhibitor->mix preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance at 405 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Experimental workflow for the lipase inhibition assay.

mixed_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E ESI->ES

Mechanism of mixed-type enzyme inhibition.

Experimental Protocols

This section provides a detailed methodology for the in vitro pancreatic lipase inhibition assay using this compound.

1. Materials and Reagents

  • Porcine Pancreatic Lipase (PPL, Type II)

  • This compound

  • p-Nitrophenyl butyrate (p-NPB)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0 with HCl.

  • Porcine Pancreatic Lipase (PPL) Solution: Prepare a stock solution of PPL in cold Tris-HCl buffer at a concentration of 1 mg/mL. This solution should be prepared fresh before each experiment.

  • p-Nitrophenyl Butyrate (p-NPB) Substrate Solution: Prepare a stock solution of p-NPB in acetonitrile or DMSO. Dilute the stock solution with Tris-HCl buffer to the desired final concentration (e.g., 10 mM).

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Due to its solubility, DMSO is the recommended solvent.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final concentrations for the assay. A suggested starting range, based on the known IC50 value, would be from 1 µM to 200 µM.

  • Positive Control (Orlistat): Prepare a stock solution of Orlistat in DMSO and dilute it to a working concentration known to inhibit lipase activity (e.g., 10 µM).

3. Lipase Inhibition Assay Protocol

  • In a 96-well microplate, add 20 µL of the various concentrations of this compound working solutions to the respective wells.

  • Add 20 µL of the PPL solution to each well containing the inhibitor.

  • For the control and blank wells, add 20 µL of Tris-HCl buffer instead of the inhibitor solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 160 µL of the p-NPB substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.

  • The blank wells should contain Tris-HCl buffer and the substrate, but no enzyme.

4. Data Analysis

  • Calculate the percentage of lipase inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbance of sample - Absorbance of sample blank) / (Absorbance of control - Absorbance of control blank)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lipase activity, by non-linear regression analysis of the dose-response curve.

Mechanism of Action

This compound exhibits a mixed-type inhibition of pancreatic lipase.[1] This means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mechanism affects both the maximum reaction rate (Vmax) and the Michaelis constant (Km) of the enzyme. Molecular docking studies have suggested that this compound may bind to both the active site (orthosteric binding) and an allosteric site on the lipase enzyme. This complex inhibitory action makes this compound a subject of significant interest for the development of novel anti-obesity agents.

References

Application Notes and Protocols for Alisol C 23-acetate and its Analogs in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alisol C 23-acetate is a protostane triterpenoid isolated from Alisma orientale (Alismatis Rhizoma), a plant used in traditional medicine to treat various ailments, including inflammatory diseases.[1][2] While research on this compound is emerging, its close analog, Alisol B 23-acetate, has been more extensively studied for its potent anti-inflammatory properties.[2][3] Both compounds represent promising natural products for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of these compounds. The primary focus is on Alisol B 23-acetate due to the wealth of available data, with specific sections dedicated to the known activities of this compound.

Mechanism of Action

Alisol B 23-acetate

Alisol B 23-acetate (AB23A) exerts its anti-inflammatory effects by modulating several key signaling pathways, primarily in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Inhibition of the TLR4 Signaling Pathway: AB23A has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] In conditions like endotoxemia, LPS binds to TLR4, initiating a downstream cascade that leads to inflammation. AB23A inhibits this initial step.

  • Suppression of NADPH Oxidase (NOX) and Reactive Oxygen Species (ROS): Downstream of TLR4, AB23A suppresses the expression of NADPH Oxidase 2 (NOX2) and NADPH Oxidase 1 (NOX1).[3][4][5][6][7] This leads to a reduction in the production of reactive oxygen species (ROS), which are critical mediators of inflammatory damage.[4][5]

  • Modulation of MAPK Signaling: The compound attenuates the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and extracellular-signal-regulated kinase (ERK), which play crucial roles in transducing inflammatory signals.[4][5]

  • Reduction of Pro-inflammatory Cytokines: A primary outcome of AB23A's activity is the significant, dose-dependent reduction in the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5][7][8] It has also been shown to reduce IL-12 and Interferon-gamma (IFN-γ).[9]

Alisol_B_23_Acetate_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NOX NOX1 / NOX2 TLR4->NOX ROS ROS NOX->ROS MAPK p38 / ERK (MAPK Pathway) ROS->MAPK NFkB NF-κB Pathway MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates AlisolB Alisol B 23-acetate AlisolB->TLR4 AlisolB->NOX AlisolB->MAPK Alisol_C_23_Acetate_Pathway cluster_0 Osteoclast Precursor RANKL RANKL RANK RANK Receptor RANKL->RANK Binds JNK JNK Phosphorylation RANK->JNK TranscriptionFactors c-Fos / NFATc1 JNK->TranscriptionFactors Osteoclastogenesis Osteoclast Differentiation & Function TranscriptionFactors->Osteoclastogenesis AlisolC This compound AlisolC->JNK AlisolC->TranscriptionFactors In_Vitro_Workflow A 1. Seed Caco-2 cells in 24-well plates B 2. Pre-treat with Alisol B 23-acetate (e.g., 2.5, 5, 10 µM) for 2 hours A->B C 3. Stimulate with LPS (10 µg/mL) for 12-24 hours B->C D 4. Collect Supernatants & Cell Lysates C->D E 5. Analyze Cytokines (ELISA) D->E F 6. Analyze Proteins (Western Blot) D->F G 7. Analyze ROS (DCFH-DA assay) D->G H 8. Data Analysis E->H F->H G->H In_Vivo_Workflow_LPS A 1. Acclimatize C57BL/6 mice for 1 week B 2. Group animals (n=8-10/group): Control, LPS, LPS + Alisol (multiple doses) A->B C 3. Pre-treat with Alisol B 23-acetate (e.g., 10, 20, 40 mg/kg, i.p.) B->C D 4. Induce sepsis with LPS (e.g., 20 mg/kg, i.v. or i.p.) 1-2 hours later C->D E 5. Monitor Survival & Clinical Signs D->E F 6. Collect Blood & Tissues (e.g., at 6-24 hours post-LPS) D->F G 7. Analyze Serum Cytokines (ELISA) F->G H 8. Analyze Tissue Proteins (Western Blot) F->H I 9. Histopathological Analysis (H&E Staining) F->I

References

Determining the Dose-Response Curve of Alisol C 23-acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the dose-response curve of Alisol C 23-acetate, a natural triterpenoid isolated from Alisma orientale. This document outlines the background, key experimental protocols, and data presentation strategies for evaluating the biological activity of this compound.

Introduction

This compound is a bioactive natural product with demonstrated anti-inflammatory and anti-osteoporotic properties.[1] Emerging research also suggests its potential as a lipase inhibitor.[2] Establishing a precise dose-response relationship is a critical step in preclinical research to understand its potency, efficacy, and potential therapeutic window. These notes will guide researchers through the necessary protocols to generate robust and reproducible dose-response data.

Data Presentation

Quantitative data from dose-response experiments should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing key findings.

Table 1: Inhibitory/Effective Concentrations of this compound

ParameterValueCell Line/SystemAssayReference
IC50 84.88 ± 1.03 μMLipaseLipase Inhibition Assay[2]
EC50 2.1 μMHepG2FXR Transactivation[3]

Table 2: Example of Cell Viability Dose-Response Data for this compound

Concentration (μM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
585.3 ± 6.1
1065.7 ± 5.5
2540.2 ± 4.9
5021.5 ± 3.8
1008.9 ± 2.1

Note: The data in Table 2 is hypothetical and serves as a template. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[4][5]

Materials:

  • Target cell line (e.g., RAW 264.7 for inflammation studies, osteoclast precursors for osteoporosis studies)

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to generate a dose-response curve. The IC50 value can be determined using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Key Signaling Pathways

This protocol allows for the investigation of the molecular mechanisms underlying the effects of this compound by examining the expression and phosphorylation status of key proteins in relevant signaling pathways, such as the RANKL or PI3K/AKT pathways.[1][6][7][8]

Materials:

  • Target cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-NFATc1, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Analyze the dose-dependent changes in protein expression or phosphorylation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treatment Treat Cells with Serial Dilutions prep_compound->treatment prep_cells Culture and Seed Target Cells prep_cells->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay wb_assay Western Blot for Signaling Proteins treatment->wb_assay dr_curve Generate Dose-Response Curve mtt_assay->dr_curve pathway_analysis Analyze Protein Expression Changes wb_assay->pathway_analysis ic50 Calculate IC50 dr_curve->ic50

Caption: Experimental workflow for determining the dose-response of this compound.

RANKL_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 JNK JNK TRAF6->JNK pJNK p-JNK JNK->pJNK Phosphorylation cFos c-Fos pJNK->cFos AlisolC23A This compound AlisolC23A->pJNK Inhibits NFATc1 NFATc1 cFos->NFATc1 Gene_Expression Gene Expression (TRAP, MMP9, CTK) NFATc1->Gene_Expression

Caption: Inhibition of the RANKL signaling pathway by this compound.

References

Application Notes & Protocols for LC-MS/MS Analysis of Alisol C 23-Acetate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alisol C 23-acetate is a protostane-type triterpenoid isolated from Alismatis Rhizoma, a traditional Chinese medicine.[1][2] This compound, along with other alisol derivatives, has garnered significant interest for its diverse pharmacological activities, including potential lipid-lowering and anti-osteoporotic effects.[3] As research into the therapeutic potential of this compound progresses, robust and sensitive bioanalytical methods are crucial for pharmacokinetic studies, drug metabolism investigations, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of alisol triterpenoids, which can be adapted and validated for this compound.

Table 1: LC-MS/MS Method Parameters for Alisol Triterpenoids

ParameterSetting
Chromatography System UPLC/UHPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 35 - 40 °C
Injection Volume 2 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 573.3 → 509.3[4]
Internal Standard (IS) Diazepam or Glycyrrhetinic acid[4][5]

Table 2: Method Validation Parameters (Representative)

ParameterTypical Value
Linearity Range 5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[4]
Intra-day Precision (RSD) < 15%[4]
Inter-day Precision (RSD) < 15%[4]
Accuracy (RE) Within ±15%
Extraction Recovery > 65%

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from plasma samples for pharmacokinetic studies.

Materials:

  • Blank plasma

  • This compound standard

  • Internal Standard (IS) working solution (e.g., Diazepam in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex for 30 seconds to dissolve the residue.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Tissue Sample Preparation (e.g., Liver)

This protocol describes the extraction of this compound from tissue homogenates.

Materials:

  • Tissue sample (e.g., liver)

  • Homogenizer

  • Internal Standard (IS) working solution

  • Methanol

  • Dichloromethane

  • Deionized water (pre-cooled)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of the tissue sample.

  • Add 500 µL of pre-cooled deionized water and homogenize the tissue.

  • To the tissue homogenate, add 1 mL of a dichloromethane/methanol (2:1, v/v) mixture.[6]

  • Add 10 µL of the internal standard working solution.

  • Vortex thoroughly for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the lower organic layer (dichloromethane) and transfer it to a clean tube.[6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and centrifuge as described in Protocol 1.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (Plasma or Tissue Homogenate) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., MTBE) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 evaporation Evaporation to Dryness centrifuge1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 final_sample Supernatant to Autosampler Vial centrifuge2->final_sample injection Injection into LC System final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

logical_relationship cluster_goal Primary Goal cluster_components Core Components cluster_outcome Outcome goal Quantify this compound in Biological Samples sample_prep Sample Preparation (Isolation & Purification) goal->sample_prep lc_separation Liquid Chromatography (Analyte Separation) sample_prep->lc_separation ms_detection Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies ms_detection->pk_pd_studies toxicology Toxicology Assessment ms_detection->toxicology drug_dev Drug Development pk_pd_studies->drug_dev toxicology->drug_dev

Caption: Logical relationship of the analytical process and its applications.

References

Application Notes: Alisol C 23-acetate for Osteoclastogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from Alismatis rhizoma, the dried rhizome of Alisma orientale.[1][2] This natural compound has demonstrated various pharmacological activities, including anti-inflammatory and metabolic disease-ameliorating effects.[1][3] Recent studies have highlighted its potent anti-osteoporotic properties, positioning it as a promising candidate for the research and development of novel therapies for bone-related disorders characterized by excessive bone resorption, such as osteoporosis.[4][5]

Mechanism of Action

The primary mechanism by which this compound exerts its anti-osteoporotic effect is through the direct inhibition of osteoclastogenesis, the process of osteoclast differentiation and formation.[3][4] Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity is a key factor in the pathogenesis of osteoporotic bone loss.[5]

This compound targets the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway, which is the central regulator of osteoclast development.[1][3] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signaling events that are crucial for differentiation. This compound has been shown to specifically interfere with this cascade by:

  • Inhibiting JNK Phosphorylation: It blocks the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) pathway that is activated downstream of RANK.[1][4]

  • Downregulating Key Transcription Factors: By inhibiting JNK signaling, this compound suppresses the expression and/or activation of critical transcription factors for osteoclastogenesis, including c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1][3]

  • Reducing Expression of Osteoclast-Specific Genes: Consequently, the expression of essential osteoclast markers and functional genes, such as Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K (CTK), and Matrix Metalloproteinase 9 (MMP9), is significantly inhibited.[1][4]

Notably, studies suggest that this compound selectively acts on osteoclast precursors without affecting osteoblast activity, indicating a targeted effect on bone resorption.[1][3]

Data Presentation

In Vitro and In Vivo Efficacy of this compound

The inhibitory effects of this compound on osteoclastogenesis have been quantified in both cell culture models and animal studies of osteoporosis.

Table 1: In Vitro Effects of this compound on RANKL-Induced Osteoclastogenesis

Parameter MeasuredCell TypeTreatmentResultReference
Osteoclast FormationRat co-culture systemThis compoundDose-dependent inhibition[1][3]
TRAP ExpressionRANKL-induced BMMsThis compoundSignificantly inhibited[1][3]
c-Fos ExpressionRANKL-induced BMMsThis compoundSignificantly inhibited[1][3]
NFATc1 ExpressionRANKL-induced BMMsThis compoundSignificantly inhibited[1][3]
MMP9 ExpressionRANKL-induced BMMsThis compoundSignificantly inhibited[1][3]
CTK ExpressionRANKL-induced BMMsThis compoundSignificantly inhibited[1][3]
JNK PhosphorylationRANKL-induced BMMsThis compoundSignificantly inhibited[1][3]

Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Rat Model of Osteoporosis

Serum BiomarkerEffect of this compound Treatment (1-2 mg/kg/d)Reference
TRAP5bLowered[1][3]
CTKLowered[1][3]
β-CTX (C-terminal telopeptide of type I collagen)Lowered[1][3]
TNF-αLowered[1][3]
IL-6Lowered[1][3]
IL-1βLowered[1][3]
E2 (Estradiol)Raised[1][3]

Experimental Protocols

Protocol 1: In Vitro Osteoclastogenesis Assay

This protocol describes the induction of osteoclast differentiation from primary mouse bone marrow cells (BMMs) to evaluate the inhibitory effect of this compound.[6][7]

Materials:

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • 70 µm cell strainer

  • 6- to 10-week-old mice

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize mice and dissect the femurs and tibias under sterile conditions.[8]

    • Remove adherent soft tissues and cut both ends of the bones.

    • Flush the bone marrow from the cavities using a syringe with Alpha-MEM.[8]

    • Pellet the cells by centrifugation (e.g., 637 x g for 5 min).[8]

    • Resuspend the pellet in RBC Lysis Buffer for 3-4 minutes to lyse red blood cells. Neutralize with excess Alpha-MEM.[8]

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[6]

  • Culture of Bone Marrow Macrophages (BMMs):

    • Culture the cells in Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. Non-adherent cells are removed, and the adherent cells (BMMs) are used as osteoclast precursors.

  • Induction of Osteoclastogenesis:

    • Seed the BMMs into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Culture the cells in complete Alpha-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.[6]

    • Simultaneously, treat the cells with various concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and the respective treatments.

  • Analysis:

    • After 4-6 days, assess osteoclast formation by performing TRAP staining (see Protocol 2).

    • TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.[9]

Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a phenotypic marker for osteoclasts. This protocol is for staining cells in a multi-well plate.[10][11]

Materials:

  • TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or individual reagents.

  • Fixative Solution (e.g., 10% neutral buffered formalin or a citrate-acetone-formaldehyde solution).[6][10]

  • Deionized water

  • Microscope

Procedure:

  • Cell Fixation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with PBS.[10]

    • Add 50-100 µL of Fixative Solution to each well and incubate for 5-10 minutes at room temperature.[10]

    • Wash the wells 3 times with deionized water.[10]

  • Staining:

    • Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing a chromogenic substrate with a tartrate-containing buffer.[10]

    • Pre-warm the staining solution to 37°C.[12]

    • Add the staining solution to each well and incubate at 37°C for 20-60 minutes, or until a purple/red color develops in the osteoclasts.[10] Monitor the color development under a microscope.

    • Stop the reaction by washing the wells with deionized water.

  • Visualization:

    • Add PBS to the wells to prevent drying.

    • Visualize and count the TRAP-positive multinucleated cells under a light microscope.

Protocol 3: Bone Resorption Pit Assay

This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.[8][13]

Materials:

  • Bone slices (bovine or dentin) or calcium phosphate-coated plates.[13][14]

  • BMMs and differentiation media (as in Protocol 1).

  • 2.5% Glutaraldehyde in PBS (for fixing bone slices).[8]

  • Toluidine Blue solution (for staining pits).[13]

  • Sonicator.

Procedure:

  • Cell Seeding:

    • Place sterile bone slices into the wells of a 96-well plate.[8]

    • Seed BMMs onto the bone slices at a density of 5 x 10⁴ cells/well.[8]

    • Induce osteoclastogenesis as described in Protocol 1, including treatment with this compound or vehicle. Culture for 10-14 days.[8]

  • Cell Removal:

    • At the end of the culture period, remove the cells from the bone slices. This can be done by wiping the surface with a cotton swab and sonicating the slices in ammonium hydroxide or PBS to dislodge the cells.

  • Pit Visualization and Quantification:

    • Stain the bone slices with 1% Toluidine Blue for 1-2 minutes.[13]

    • Wash the slices with distilled water and allow them to air dry.

    • Visualize the resorption pits (which appear as dark stained areas) using a light microscope.

    • Capture images and quantify the resorbed area using image analysis software (e.g., ImageJ).[14]

Protocol 4: Western Blot Analysis of JNK Phosphorylation

This protocol is used to determine the effect of this compound on the activation of key signaling proteins.[15]

Materials:

  • BMMs

  • RANKL

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture BMMs as described in Protocol 1.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with RANKL (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-JNK) and a loading control (e.g., anti-β-actin) to normalize the data.

    • Quantify the band intensities using densitometry software.

Visualizations

Alisol_C_23_Acetate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds JNK JNK RANK->JNK AC23A This compound AC23A->JNK Inhibits Phosphorylation pJNK p-JNK JNK->pJNK Phosphorylation cFos c-Fos pJNK->cFos Activates NFATc1 NFATc1 cFos->NFATc1 Activates Osteoclast_Genes Osteoclast-Specific Genes (TRAP, CTK, MMP9) NFATc1->Osteoclast_Genes Upregulates Osteoclast_Differentiation Osteoclast Differentiation & Function Osteoclast_Genes->Osteoclast_Differentiation

Caption: Signaling pathway of this compound in osteoclastogenesis inhibition.

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_culture Osteoclast Differentiation cluster_analysis Analysis A 1. Isolate Bone Marrow from Mouse Femur/Tibia B 2. Culture with M-CSF to obtain BMMs A->B C 3. Seed BMMs in 96-well plate B->C D 4. Treat with RANKL + M-CSF + this compound (or vehicle) C->D E 5. Culture for 4-6 days D->E F 6. Fix and perform TRAP Staining E->F G 7. Count TRAP+ Multinucleated Cells (≥3 nuclei) F->G

Caption: Experimental workflow for in vitro osteoclastogenesis inhibition assay.

Bone_Resorption_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis A 1. Seed BMMs on Bone Slices B 2. Induce Osteoclastogenesis with RANKL + M-CSF A->B C 3. Treat with This compound B->C D 4. Culture for 10-14 days C->D E 5. Remove Cells from Bone Slices D->E F 6. Stain Slices with Toluidine Blue E->F G 7. Image Resorption Pits via Microscopy F->G H 8. Quantify Pit Area using ImageJ G->H

Caption: Workflow for bone resorption (pit) assay.

References

Application Notes and Protocols for In Vivo Delivery of Alisol C 23-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. This compound has demonstrated a range of biological activities, including anti-inflammatory, anti-osteoporotic, and anti-allergic effects.[1][2] Due to its lipophilic nature and poor water solubility, the in vivo delivery of this compound presents a significant challenge. These application notes provide detailed protocols for the formulation and administration of this compound for pre-clinical in vivo research in rodent models, based on established methodologies for lipophilic compounds and data from studies on related triterpenoids.

Physicochemical Properties and Solubility

This compound is a white crystalline solid that is insoluble in water (and phosphate-buffered saline, PBS), but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3] This low aqueous solubility necessitates the use of specific formulation strategies to achieve adequate bioavailability for in vivo studies.

Table 1: Solubility of this compound

SolventSolubilityReference
Water (PBS, pH 7.2)Insoluble[3]
DMSO3 mg/mL[3]
DMF1 mg/mL[3]
Ethanol2 mg/mL[3]

Pharmacokinetic Profile

A study on the oral administration of a Rhizoma Alismatis extract (100 mg/kg) in rats provided pharmacokinetic data for several major triterpenoids, including this compound. While this data is for an extract and not the isolated compound, it offers valuable insights into its absorption and disposition.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Rhizoma Alismatis Extract

ParameterValue
Tmax (h)2.33 ± 1.51
Cmax (ng/mL)10.38 ± 5.09
AUC(0-t) (ng/mLh)71.33 ± 27.76
AUC(0-∞) (ng/mLh)88.01 ± 34.61
t1/2 (h)8.43 ± 4.11

Data from a study by Zhou et al. (2017). Note that these values were obtained after administration of an extract, and may differ for the pure compound.

In Vivo Delivery Methods and Protocols

Given the lipophilic nature of this compound, the following delivery methods are recommended for in vivo studies in rodents.

Oral Administration (Gavage)

Oral gavage is a common method for delivering precise doses of compounds to rodents. Due to the poor water solubility of this compound, a suspension or a solution in a suitable vehicle is required.

Recommended Formulations for Oral Gavage:

  • Suspension in Carboxymethylcellulose (CMC): A 0.5% (w/v) solution of CMC in water can be used to create a homogenous suspension.

  • Solution in a Co-solvent System: A mixture of DMSO, PEG300, and Tween 80 can be used to solubilize the compound.

  • Solution in Oil: Corn oil or olive oil can serve as a vehicle, particularly for lipophilic compounds.

Protocol for Preparation of Oral Formulation (Suspension in 0.5% CMC):

  • Prepare 0.5% CMC solution: Dissolve 0.5 g of sodium carboxymethylcellulose in 100 mL of sterile distilled water. Stir until a clear, viscous solution is formed.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the suspension: Gradually add the this compound powder to the 0.5% CMC solution while vortexing or stirring continuously to ensure a uniform suspension. Sonication may be used to aid dispersion.

  • Dose Calculation: Calculate the required volume for administration based on the animal's body weight and the desired dose (e.g., 1-50 mg/kg). The final concentration of the suspension should be adjusted to allow for a reasonable administration volume (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice).

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.

  • Dose Delivery: Once the needle is in the correct position, slowly administer the formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.

Intravenous (IV) Injection

For studies requiring rapid systemic exposure and bypassing first-pass metabolism, intravenous injection is the preferred route. A formulation that ensures the solubility and stability of this compound in a physiologically compatible vehicle is critical.

Recommended Formulations for Intravenous Injection:

A co-solvent system is typically required to solubilize this compound for intravenous administration. The percentage of organic solvents should be minimized to reduce toxicity.

  • DMSO/PEG300/Tween 80/Saline: A common formulation for lipophilic compounds. A suggested ratio is 10:40:5:45 (v/v/v/v).

  • DMSO/Corn Oil: For some applications, a mixture of DMSO and corn oil (e.g., 10:90 v/v) can be used, though this is more common for subcutaneous or intraperitoneal injections.

Protocol for Preparation of IV Formulation (DMSO/PEG300/Tween 80/Saline):

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the Vehicle: In a sterile tube, mix PEG300 and Tween 80.

  • Combine and Dilute: Add the this compound stock solution to the PEG300/Tween 80 mixture and mix thoroughly. Finally, add sterile saline to the desired final volume and mix until a clear solution is obtained. The final concentration should be adjusted for the desired dose and a low injection volume (typically 2-5 mL/kg for mice).

  • Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter before injection.

Protocol for Intravenous Injection in Mice (Tail Vein):

  • Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins at a shallow angle.

  • Dose Administration: Slowly inject the formulation. Successful injection will be indicated by the absence of a subcutaneous bleb.

  • Withdrawal and Pressure: Gently withdraw the needle and apply pressure to the injection site to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Experimental Workflow for In Vivo Study

The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulation Preparation (e.g., Suspension in 0.5% CMC) Administration This compound Administration (e.g., Oral Gavage) Formulation->Administration Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization into Groups (Vehicle, Treatment) Animal_Acclimation->Randomization Randomization->Administration Monitoring Monitoring (Body weight, clinical signs) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

General workflow for an in vivo efficacy study.

Signaling Pathway Inhibition by this compound

This compound has been shown to exert anti-osteoporotic effects by inhibiting osteoclastogenesis.[2] This is achieved through the blockade of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. Specifically, this compound inhibits the phosphorylation of JNK (c-Jun N-terminal kinase) and reduces the expression of key osteoclastogenic mediators.[4]

rankl_pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits JNK JNK TRAF6->JNK pJNK p-JNK JNK->pJNK Phosphorylation cFos c-Fos pJNK->cFos Activates NFATc1 NFATc1 cFos->NFATc1 Induces Gene_Expression Osteoclast-specific Gene Expression (TRAP, MMP9, CTK) NFATc1->Gene_Expression Promotes Osteoclastogenesis Osteoclastogenesis & Bone Resorption Gene_Expression->Osteoclastogenesis AC23A This compound AC23A->pJNK Inhibits AC23A->cFos Inhibits AC23A->NFATc1 Inhibits AC23A->Gene_Expression Inhibits

Inhibition of RANKL signaling by this compound.

Stability and Storage Considerations

Studies on a related compound, alisol A 24-acetate, have shown that acetate derivatives of alisols can be unstable in certain solvents, particularly protic solvents like methanol, where they can undergo interconversion or deacetylation. Therefore, it is recommended to prepare formulations fresh before each use. If short-term storage is necessary, formulations should be kept at 4°C and protected from light. For long-term storage, this compound powder should be stored at -20°C.

Conclusion

The successful in vivo delivery of the lipophilic compound this compound requires careful consideration of its solubility and stability. The protocols outlined in these application notes provide a starting point for researchers to develop appropriate formulations for oral and intravenous administration in rodent models. It is crucial to perform pilot studies to determine the optimal formulation and dosage for specific experimental needs and to ensure the stability of the compound in the chosen vehicle.

References

Troubleshooting & Optimization

alisol C 23-acetate stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using alisol C 23-acetate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound should be stored as a solid at -20°C for long-term stability, where it can be stable for at least four years[1]. For routine use, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and store it in aliquots to minimize freeze-thaw cycles.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: this compound is practically insoluble in aqueous solutions like PBS[1]. Therefore, an organic solvent is necessary to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is advisable to use freshly opened, anhydrous grade DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact the solubility of the compound[2].

Q3: What is the recommended storage for this compound stock solutions?

A3: Stock solutions of this compound in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month[2]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q4: Is this compound stable in cell culture media?

A4: While direct studies on the stability of this compound in cell culture media are limited, data from related compounds suggest potential for degradation. For instance, the closely related alisol B 23-acetate is known to be hydrolyzed in human plasma and liver microsomes[3]. Another study indicated that alisol B 23-acetate is stable in PBS at physiological pH and temperature[3]. However, prolonged exposure to high temperatures can lead to the degradation of similar alisol acetates[4]. Given that cell culture media are complex aqueous solutions often supplemented with serum containing active enzymes, it is plausible that the acetate group of this compound could be susceptible to hydrolysis over extended incubation times. A recent study also noted that while this compound was stable during simulated intestinal digestion, it degraded under simulated gastric conditions, suggesting pH can influence its stability[5].

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathway for acetylated triterpenoids like this compound is likely the hydrolysis of the ester bond, which would result in the loss of the acetate group to form alisol C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity. Degradation of this compound in the stock solution or cell culture medium.1. Prepare fresh stock solutions from solid compound. 2. Minimize the time the compound is in the culture medium before and during the experiment. 3. Consider a time-course experiment to assess the duration of the compound's activity. 4. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.
Precipitation of the compound in the cell culture medium. Poor solubility of this compound at the final working concentration.1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls. 2. After diluting the stock solution into the medium, vortex or mix thoroughly before adding to the cells. 3. Visually inspect the medium for any signs of precipitation after dilution. 4. If precipitation persists, consider using a non-toxic solubilizing agent, though this should be validated for its effects on the experimental system.
High background noise or off-target effects. Impurities in the compound or degradation products causing non-specific effects.1. Use high-purity this compound (≥98%). 2. As a control, consider synthesizing or obtaining the potential degradation product (alisol C) and testing its activity in your assay to understand its contribution, if any.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • To aid dissolution, the solution can be gently warmed to 60°C and sonicated[2].

    • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].

Protocol 2: General Cell Treatment with this compound
  • Materials:

    • Prepared this compound stock solution (from Protocol 1)

    • Complete cell culture medium appropriate for the cell line

    • Cultured cells ready for treatment

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.

    • Prepare a working solution by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution if the final concentration is very low to ensure accuracy.

    • Ensure the final concentration of DMSO in the medium is below the level that affects your cells (typically ≤ 0.5%) and is consistent across all treatment groups, including the vehicle control.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Signaling Pathways and Experimental Workflows

This compound and related compounds have been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->Akt

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound.

NFkB_Signaling_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription (Inflammatory Cytokines) Gene Transcription (Inflammatory Cytokines) Nucleus->Gene Transcription (Inflammatory Cytokines) This compound This compound This compound->IKK Complex

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare this compound stock in DMSO Prepare this compound stock in DMSO Dilute stock to final concentration in media Dilute stock to final concentration in media Prepare this compound stock in DMSO->Dilute stock to final concentration in media Seed cells and allow attachment Seed cells and allow attachment Treat cells for desired duration Treat cells for desired duration Seed cells and allow attachment->Treat cells for desired duration Dilute stock to final concentration in media->Treat cells for desired duration Harvest cells/supernatant Harvest cells/supernatant Treat cells for desired duration->Harvest cells/supernatant Perform downstream assays (e.g., Western blot, qPCR, Viability) Perform downstream assays (e.g., Western blot, qPCR, Viability) Harvest cells/supernatant->Perform downstream assays (e.g., Western blot, qPCR, Viability)

Caption: General experimental workflow for cell-based assays with this compound.

References

preventing degradation of alisol C 23-acetate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of alisol C 23-acetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bioactive triterpenoid compound isolated from Alisma orientale (Alismatis Rhizoma)[1]. It is investigated for various pharmacological activities, including anti-inflammatory and anti-osteoporotic effects[2]. Maintaining its chemical integrity during storage is crucial for obtaining accurate and reproducible experimental results and for ensuring the potency and safety of potential therapeutic products.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are improper temperature, exposure to acidic or basic pH conditions, light, and the type of solvent used for storage in solution[3][4][5]. Oxidation is also a potential degradation pathway for terpenoids[6].

Q3: What are the optimal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at 4°C and protected from light.

Q4: How should I store this compound in solution?

A4: When in solution, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is critical to protect the solution from light. The choice of solvent is also important; aprotic solvents are generally preferred over protic solvents like methanol, which can promote deacetylation[5].

Q5: How does pH affect the stability of this compound?

A5: this compound is susceptible to degradation in acidic environments, as observed in simulated gastric digestion[4]. The ester linkage at the C-23 position is prone to acid-catalyzed hydrolysis[5]. Therefore, it is crucial to avoid acidic conditions during storage and in experimental buffers.

Q6: Can this compound degrade at high temperatures?

A6: Yes, related compounds like alisol B 23-acetate have been shown to be unstable at elevated temperatures (e.g., 70°C), which can lead to the loss of the acetyl group or other structural changes[3]. It is recommended to avoid exposing this compound to high temperatures.

Troubleshooting Guides

Problem: I am observing a new, more polar spot on my TLC plate after storing my this compound solution.

  • Possible Cause: This is likely due to the hydrolysis of the acetate group, resulting in the formation of the more polar alisol C.

  • Troubleshooting Steps:

    • Check the pH of your solvent/buffer: Ensure that the pH is neutral and not acidic.

    • Review your storage temperature: Confirm that the solution was stored at or below the recommended -20°C.

    • Consider the solvent: If you are using a protic solvent like methanol, consider switching to an aprotic solvent (e.g., DMSO, acetonitrile) for long-term storage[5].

Problem: My quantitative analysis (e.g., HPLC) shows a decrease in the peak area of this compound over time.

  • Possible Cause: This indicates degradation of the compound.

  • Troubleshooting Steps:

    • Verify storage conditions: Use the checklist in the "Storage Condition Selection Workflow" diagram below to ensure all parameters (temperature, light, container) are optimal.

    • Check for oxygen exposure: If oxidation is suspected, consider purging the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Perform a forced degradation study: To identify the primary degradation pathway, you can expose small aliquots of the compound to stress conditions (e.g., acid, base, heat, light, oxidizing agent) and analyze the degradation products. This will help in pinpointing the cause of instability in your specific experimental setup.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationLight Condition
Solid4°CLong-termProtect from light
In Solvent-20°CUp to 1 monthProtect from light
In Solvent-80°CUp to 6 monthsProtect from light

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommendations
Temperature High temperatures accelerate degradation.[3]Store at recommended low temperatures. Avoid heat.
pH Acidic conditions promote hydrolysis of the acetate group.[4][5]Maintain neutral pH in solutions. Avoid acidic buffers.
Light Exposure to light can lead to degradation.Store in amber vials or protect from light.
Solvent Protic solvents (e.g., methanol) can cause deacetylation.[5]Use aprotic solvents (e.g., DMSO, acetonitrile) for stock solutions.
Oxygen As a triterpenoid, it may be susceptible to oxidation.[6]For long-term storage of sensitive samples, consider using an inert atmosphere.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • High-purity water

  • Calibrated HPLC or UPLC-MS/MS system

  • Temperature- and humidity-controlled chambers

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable aprotic solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.

3. Experimental Setup for Stability Studies:

  • Temperature Stability: Aliquot the stock solution into amber vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • pH Stability: Dilute the stock solution in buffers of different pH values (e.g., 4, 7, 9) to a known final concentration. Store the solutions at a constant temperature (e.g., 25°C).

  • Photostability: Expose an aliquot of the solution (and a solid sample) to a controlled light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

4. Time Points for Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for short-term studies; 0, 1, 3, 6 months for long-term studies).

5. Analytical Method:

  • At each time point, withdraw an aliquot of the sample and dilute it to a suitable concentration for analysis.

  • Use a validated HPLC or UPLC-MS/MS method to quantify the remaining percentage of this compound and to detect the formation of any degradation products.

  • The mobile phase could consist of a gradient of acetonitrile and water. Detection can be performed at around 210 nm.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining against time to determine the degradation kinetics.

Visualizations

Potential Degradation Pathways of this compound AC This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) AC->Hydrolysis H+ / OH- H2O Oxidation Oxidation AC->Oxidation O2, Light, Heat AlisolC Alisol C (Deacetylated Product) Hydrolysis->AlisolC OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for this compound Degradation Start Degradation Suspected (e.g., new TLC spot, lower HPLC peak) CheckTemp Is storage temperature correct? (Solid: 4°C, Solution: <= -20°C) Start->CheckTemp CheckLight Is the sample protected from light? CheckTemp->CheckLight Yes CorrectTemp Adjust temperature and re-test stability. CheckTemp->CorrectTemp No CheckSolvent Is the solvent aprotic (for solutions)? CheckLight->CheckSolvent Yes CorrectLight Store in amber vials or in the dark. CheckLight->CorrectLight No CheckpH Is the solution pH neutral? CheckSolvent->CheckpH Yes CorrectSolvent Switch to an aprotic solvent (e.g., DMSO). CheckSolvent->CorrectSolvent No CorrectpH Adjust pH to neutral and use appropriate buffers. CheckpH->CorrectpH No End Problem Resolved CheckpH->End Yes CorrectTemp->CheckLight CorrectLight->CheckSolvent CorrectSolvent->CheckpH CorrectpH->End

Caption: Troubleshooting workflow for this compound degradation.

Logical Workflow for Selecting Storage Conditions Start Select Storage Conditions for this compound Form Is the compound solid or in solution? Start->Form SolidStorage Store at 4°C Form->SolidStorage Solid SolutionDuration Short-term (<1 month) or Long-term (>1 month) storage? Form->SolutionDuration Solution ProtectLight Protect from light (e.g., use amber vials) SolidStorage->ProtectLight ShortTerm Store at -20°C SolutionDuration->ShortTerm Short-term LongTerm Store at -80°C SolutionDuration->LongTerm Long-term ShortTerm->ProtectLight LongTerm->ProtectLight Final Optimal Storage Achieved ProtectLight->Final

Caption: Logical workflow for selecting storage conditions.

References

Technical Support Center: Alisol C 23-Acetate and Fluorescent Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Alisol C 23-acetate in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, possesses intrinsic properties that affect the fluorescence signal, leading to misleading results. This interference can manifest as either an increase or a decrease in the measured fluorescence, independent of the compound's actual biological activity. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.

Q2: Could this compound be autofluorescent and interfere with my assay?

Q3: What is fluorescence quenching and could this compound cause it?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can happen if the test compound absorbs light at the excitation or emission wavelength of the fluorophore. Although specific quenching properties of this compound are not documented, it is a potential issue for many natural products. If this compound quenches the signal of your fluorescent probe, it could be misinterpreted as inhibitory activity.

Q4: How can I determine if this compound is interfering with my assay?

A4: Running control experiments is a straightforward way to check for interference. To test for autofluorescence, measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, or fluorescent probe). A significant signal indicates autofluorescence. To test for quenching, measure the fluorescence of your fluorophore with and without this compound. A decrease in fluorescence in the presence of the compound suggests quenching.

Q5: What are some general strategies to minimize interference from compounds like this compound?

A5: Several strategies can be employed to mitigate interference:

  • Run compound-only controls: This helps to quantify the contribution of the compound's autofluorescence.

  • Perform spectral scans: Determining the excitation and emission spectra of this compound can help in selecting fluorophores with non-overlapping spectra.

  • Use a pre-read step: Measure the fluorescence of the wells after adding the compound but before initiating the reaction to establish a baseline.

  • Adjust compound concentration: Lowering the concentration of this compound may reduce interference effects.

  • Change the fluorophore: If possible, switch to a fluorophore with different spectral properties that do not overlap with those of this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpectedly high fluorescence signal in wells with this compound. The compound is autofluorescent at the assay's wavelengths.1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer. 2. Perform a spectral scan: Determine the full excitation and emission spectrum of this compound to identify its fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of the compound's fluorescence range.
Apparent inhibition of the target that is not confirmed in orthogonal assays. The compound is quenching the fluorescence signal of the reporter probe.1. Run a quenching control: Measure the fluorescence of the reporter probe in the presence and absence of this compound. 2. Check for absorbance overlap: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of the fluorophore. 3. Decrease compound concentration: If possible, lower the concentration of this compound to reduce quenching effects. 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the compound's absorbance spectrum.
High variability in replicate wells containing this compound. The compound may be precipitating out of solution at the concentration used.1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Determine solubility: Test the solubility of this compound in the assay buffer. 3. Add a non-ionic detergent: Including a small amount of a detergent like Triton X-100 or Tween-20 can help to prevent aggregation and improve solubility.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a dilution series of this compound in the assay buffer, covering the range of concentrations used in your primary assay.

  • Include control wells:

    • Wells with assay buffer only (blank).

    • Wells with the highest concentration of the solvent used to dissolve the compound (vehicle control).

  • Plate the samples in a microplate suitable for your fluorescence reader.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound
  • Prepare a solution of your fluorophore (the one used in your primary assay) at a concentration that gives a robust signal.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Set up the following wells in a microplate:

    • Fluorophore solution only.

    • Fluorophore solution with the highest concentration of the solvent used for the compound (vehicle control).

    • Fluorophore solution with a dilution series of this compound.

  • Incubate the plate for a short period to allow for any interactions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizing Interference Pathways and Troubleshooting Logic

To aid in understanding the potential for interference and the logical flow of troubleshooting, the following diagrams are provided.

Potential Interference Pathways of this compound cluster_0 This compound Properties cluster_1 Assay Components cluster_2 Observed Interference A Intrinsic Fluorescence (Autofluorescence) F False Positive (Increased Signal) A->F Emits light at assay wavelength B Light Absorption (Potential for Quenching) G False Negative (Decreased Signal) B->G Absorbs excitation/emission light C Fluorescent Reporter E Emitted Light C->E D Excitation Light D->C

Caption: Potential interference pathways of this compound in fluorescent assays.

Caption: A logical workflow for troubleshooting suspected assay interference.

minimizing off-target effects of alisol C 23-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Alisol C 23-acetate. The information is designed to help minimize potential off-target effects and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. Its primary established mechanism of action is the inhibition of osteoclastogenesis. It has been shown to block the RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)-induced differentiation of osteoclast precursors. This effect is mediated through the suppression of the JNK (c-Jun N-terminal kinase) signaling pathway.[1] Additionally, recent studies suggest that this compound may act as a lipase inhibitor.[2][3]

Q2: What are the known off-target effects of this compound?

Currently, there is limited specific information available in the scientific literature detailing the off-target effects of this compound. However, studies on the closely related compound, Alisol B 23-acetate, have shown interactions with multiple signaling pathways, including the PI3K/Akt/mTOR pathway, and it acts as an agonist for the pregnane X receptor (PXR).[4] Given the structural similarity, researchers should be aware that this compound might exhibit a similar off-target profile. It is advisable to perform selectivity profiling and counterscreening assays to assess potential off-target activities in your experimental system.

Q3: How can I minimize potential off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound for your desired on-target effect through dose-response studies and use the lowest concentration that achieves this effect.

  • Employ control experiments: Use appropriate negative and positive controls in all experiments to differentiate between on-target and off-target effects. This includes vehicle controls and, if possible, a structurally related but inactive compound.

  • Perform selectivity assays: If you suspect off-target effects, consider performing kinase profiling or receptor binding assays to identify unintended molecular targets.

  • Validate findings with complementary approaches: Use multiple, independent assays to confirm your results. For example, if studying gene expression changes, validate microarray or RNA-seq data with qPCR.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, it should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments - Degradation of this compound stock solution.- Variability in cell passage number or density.- Inconsistent incubation times.- Prepare fresh dilutions from a new stock solution.- Use cells within a consistent passage number range and ensure consistent seeding density.- Standardize all incubation times precisely.
High cell toxicity observed - Concentration of this compound is too high.- Off-target effects leading to cytotoxicity.- Solvent (DMSO) concentration is toxic to cells.- Perform a dose-response curve to determine the EC50 and use concentrations well below the toxic range.- Investigate potential off-target effects through literature search or screening assays.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%).
No observable on-target effect (e.g., no inhibition of osteoclastogenesis) - this compound is inactive.- The experimental model is not sensitive to the compound.- Incorrect assay setup or reagents.- Verify the identity and purity of the compound.- Confirm that the target pathway (e.g., RANKL/JNK) is active in your cell model.- Review and optimize the experimental protocol, including reagent concentrations and incubation times.
Suspected off-target effects confounding results - The observed phenotype is not consistent with the known on-target mechanism.- Effects are observed in control cells lacking the primary target.- Use a specific inhibitor of the suspected off-target pathway as a control.- Perform target knockdown (e.g., using siRNA) or knockout experiments to confirm the on-target dependency of the observed effect.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Osteoclastogenesis

ParameterCell TypeTreatmentConcentrationResultReference
Osteoclast FormationRat bone marrow cells co-cultured with osteoblastsThis compound1, 5, 10 µMInhibition of osteoclast formation[5]
JNK PhosphorylationOvariectomized rat tibiasThis compoundIn vivo treatmentDownregulation of JNK phosphorylation[6]
Gene Expression (TRAP, c-Fos, MMP9, NFATc1, CTK)RANKL-induced osteoclastsThis compoundNot specifiedInhibition of expression[5]

Table 2: Lipase Inhibitory Activity of this compound

ParameterEnzyme SourceInhibitory Concentration (IC50)Inhibition TypeReference
Lipase ActivityNot specified84.88 ± 1.03 μMMixed-type[3]

Experimental Protocols

1. Osteoclastogenesis Inhibition Assay (TRAP Staining)

This protocol is adapted from standard methods for assessing osteoclast differentiation.

  • Cell Seeding: Plate bone marrow-derived macrophages (BMMs) in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

  • Induction of Osteoclastogenesis: After 24 hours, replace the medium with fresh medium containing M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

  • Treatment: Add this compound at various concentrations to the culture medium. Include a vehicle control (DMSO).

  • Culture: Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • TRAP Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Wash the cells with distilled water.

    • Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.

2. Lipase Inhibition Assay

This protocol is based on a colorimetric assay using p-nitrophenyl butyrate (pNPB) as a substrate.

  • Reagents:

    • Porcine pancreatic lipase solution (e.g., 1 mg/mL in Tris-HCl buffer).

    • p-Nitrophenyl butyrate (pNPB) substrate solution.

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • This compound dissolved in DMSO.

    • Orlistat as a positive control.

  • Procedure:

    • In a 96-well plate, add 20 µL of this compound at various concentrations.

    • Add 20 µL of the lipase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 160 µL of the pNPB substrate solution.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.

  • Calculation: The rate of p-nitrophenol release is proportional to the lipase activity. Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

Mandatory Visualizations

Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits JNK JNK TRAF6->JNK pJNK p-JNK JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation NFATc1 NFATc1 pcJun->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis (Gene Expression: TRAP, c-Fos, MMP9, CTK) NFATc1->Osteoclastogenesis Induces AlisolC This compound AlisolC->pJNK Inhibits

Caption: Signaling pathway of this compound in inhibiting osteoclastogenesis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_biochemical Biochemical Assays BMMs Isolate Bone Marrow Macrophages (BMMs) Induce Induce Osteoclastogenesis (M-CSF + RANKL) BMMs->Induce Treat Treat with This compound Induce->Treat TRAP TRAP Staining Treat->TRAP Quantify Quantify Osteoclasts TRAP->Quantify OVX Ovariectomized (OVX) Rat Model Treat_invivo Treat with This compound OVX->Treat_invivo Analyze_serum Analyze Serum Markers (TRAP5b, CTK, etc.) Treat_invivo->Analyze_serum Analyze_bone Analyze Bone Tissue (Western Blot for p-JNK) Treat_invivo->Analyze_bone Lipase Lipase Enzyme Incubate Incubate with This compound Lipase->Incubate Substrate Add Substrate (e.g., pNPB) Incubate->Substrate Measure Measure Activity Substrate->Measure

Caption: General experimental workflow for investigating this compound.

References

Navigating Alisol C 23-Acetate in Your Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Alisol C 23-acetate, encountering experimental hurdles such as precipitation can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues directly, ensuring the smooth progression of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. Why is this happening?

A1: this compound is a triterpenoid compound with poor aqueous solubility.[1] It is known to be insoluble in water and phosphate-buffered saline (PBS) at pH 7.2.[1] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment, the compound can rapidly come out of solution and form a precipitate.

Q2: How can I prevent this compound from precipitating in my experiment?

A2: To prevent precipitation, it is crucial to carefully prepare your solutions. Here are some key recommendations:

  • Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a commonly used solvent for this compound.[2][3][4]

  • Use a low final concentration of the organic solvent in your final experimental volume. The final concentration of DMSO in cell culture should generally be kept low, ideally below 0.1%, to avoid solvent-induced toxicity and to minimize the risk of precipitation.[5]

  • When diluting the stock solution, add it to your aqueous buffer or media with vigorous vortexing or stirring. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Consider the final concentration of this compound. While specific maximum solubility in various cell culture media is not widely published, experimental evidence with the related compound Alisol B 23-acetate suggests that concentrations in the low micromolar range (e.g., 6-9 µM) can be used in cell-based assays without reported precipitation issues.[6] It is advisable to perform a small-scale solubility test in your specific medium before proceeding with a large-scale experiment.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution of this compound is provided in the Experimental Protocols section below. The general principle is to dissolve the compound in 100% DMSO to create a concentrated stock, which can then be serially diluted for your experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitate immediately upon adding this compound to aqueous buffer or media. 1. Final concentration of this compound is too high. 2. Inadequate mixing upon dilution. 3. Low temperature of the aqueous solution.1. Lower the final concentration of this compound. Perform a dose-response curve to determine the optimal non-precipitating concentration. 2. Add the stock solution dropwise while vigorously vortexing or stirring the aqueous solution. 3. Ensure your buffer or media is at the experimental temperature (e.g., 37°C for cell culture) before adding the compound.
Precipitate forms over time during incubation. 1. Compound is slowly coming out of solution at the experimental temperature. 2. Interaction with components in the cell culture media (e.g., proteins in serum).1. Consider using a lower final concentration. 2. If using serum-containing media, try reducing the serum concentration or using a serum-free medium if compatible with your cells. You can also test the solubility in your specific media with and without serum.
Inconsistent experimental results. This could be due to micro-precipitation that is not easily visible, leading to variations in the effective concentration of the compound.Follow the recommended procedures for preparing and diluting the compound meticulously to ensure a homogenous solution. Consider a brief, low-speed centrifugation of the final working solution before adding it to your experiment to remove any potential micro-precipitates, being mindful that this will reduce the final concentration.

Physicochemical and Solubility Data

Property Value Reference
Molecular Formula C₃₂H₄₈O₆[7]
Molecular Weight 528.72 g/mol [7]
Solubility in DMSO 25 mg/mL (47.28 mM) with ultrasonic and warming and heat to 60°C[2][3][4]
Solubility in PBS (pH 7.2) Insoluble[1]
Solubility in Ethanol 2 mg/mL[1]
Solubility in DMF 1 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. For a concentration of 25 mg/mL, warming to 60°C and ultrasonication may be necessary.[2][3][4]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Osteoclastogenesis Inhibition Assay

Objective: To assess the inhibitory effect of this compound on RANKL-induced osteoclast differentiation in bone marrow-derived macrophages (BMMs). This protocol is adapted from a general osteoclastogenesis assay.[8][9][10]

Materials:

  • Bone marrow cells isolated from mice

  • α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound stock solution (prepared as in Protocol 1)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed bone marrow cells in a 96-well plate at a density of 1 x 10⁵ cells/well in α-MEM containing 30 ng/mL M-CSF and incubate overnight.

  • Cell Treatment: The next day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Add various concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 4-5 days to allow for osteoclast differentiation.

  • TRAP Staining: After incubation, fix the cells and stain for TRAP activity according to the manufacturer's instructions.

  • Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well under a microscope.

Signaling Pathways and Experimental Workflows

RANKL Signaling Pathway and Inhibition by this compound

This compound has been shown to inhibit osteoclastogenesis by interfering with the RANKL signaling pathway.[11] The binding of RANKL to its receptor RANK on osteoclast precursors initiates a cascade of intracellular signaling events, including the activation of TRAF6, which in turn activates downstream pathways like NF-κB and MAPKs (e.g., JNK).[12][13][14][15] This ultimately leads to the expression of key transcription factors for osteoclast differentiation, such as c-Fos and NFATc1.[12][14] this compound has been reported to inhibit the phosphorylation of JNK and reduce the expression of c-Fos and NFATc1.[11]

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits JNK JNK TRAF6->JNK pJNK p-JNK JNK->pJNK Phosphorylation cFos c-Fos pJNK->cFos NFATc1 NFATc1 cFos->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis AlisolC23A This compound AlisolC23A->pJNK AlisolC23A->cFos AlisolC23A->NFATc1

Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.

FXR Signaling Pathway Activation

This compound and related triterpenoids are known to act as agonists for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis, lipid, and glucose metabolism.[16][17][18][19] Upon activation by a ligand like this compound, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to FXR response elements (FXREs) on the DNA. This binding regulates the transcription of target genes involved in various metabolic processes.

FXR_Signaling_Pathway cluster_nucleus Nucleus AlisolC23A This compound (Ligand) FXR FXR (in cytoplasm) AlisolC23A->FXR Binds to FXR_active Activated FXR FXR->FXR_active Activation Nucleus Nucleus FXR_active->Nucleus FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR Forms heterodimer with RXR FXRE FXRE (on DNA) FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates

Caption: Activation of the FXR signaling pathway by this compound.

General Experimental Workflow for In Vitro Studies

This workflow outlines the general steps for conducting an in vitro experiment with this compound.

Experimental_Workflow PrepStock 1. Prepare Stock Solution (in DMSO) Treatment 3. Treat Cells with This compound PrepStock->Treatment CellCulture 2. Culture Cells CellCulture->Treatment Incubation 4. Incubate Treatment->Incubation Assay 5. Perform Assay (e.g., Viability, Western Blot, qPCR) Incubation->Assay Analysis 6. Data Analysis Assay->Analysis

Caption: A generalized experimental workflow for in vitro studies.

References

Technical Support Center: Enhancing Bioavailability of Alisol C 23-Acetate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alisol C 23-acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this poorly water-soluble compound.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo studies with this compound.

Issue 1: Low or Variable Bioavailability Observed in Pharmacokinetic Studies

Question: My in vivo pharmacokinetic study with this compound shows low and highly variable plasma concentrations. What could be the cause, and how can I improve it?

Answer:

Low and variable oral bioavailability is a common issue for poorly water-soluble compounds like this compound, which is practically insoluble in aqueous solutions such as PBS (pH 7.2)[1]. The primary reason is its limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

Troubleshooting Steps:

  • Review Your Formulation Strategy: A simple suspension in an aqueous vehicle is often insufficient. Consider advanced formulation strategies designed to enhance solubility and dissolution.

  • Formulation Enhancement Options:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of an oil, a surfactant, and a cosurfactant can spontaneously form a fine oil-in-water microemulsion upon gentle agitation in the GI tract. This increases the surface area for drug release and absorption[2][3][4][5][6][7][8][9].

    • Liposomes: These phospholipid-based vesicles can encapsulate hydrophobic drugs like this compound within their lipid bilayer, improving solubility and potentially altering the pharmacokinetic profile.

    • Solid Dispersions: Dispersing this compound in a solid polymer matrix at the molecular level can enhance its dissolution rate.

  • Check for Precipitation: The compound might be precipitating out of your formulation upon administration. Visually inspect the dosing solution for any signs of precipitation before and during the study. For SMEDDS, ensure that the formulation does not precipitate upon dilution with aqueous media[7][9].

Issue 2: Precipitation of this compound in the Dosing Vehicle

Question: I'm observing precipitation of this compound in my oral gavage formulation over time. How can I prevent this?

Answer:

Precipitation in the dosing vehicle is a common problem for hydrophobic compounds, leading to inaccurate dosing and variable results.

Troubleshooting Steps:

  • Optimize Solvent System: If using a co-solvent system (e.g., with DMSO), ensure you are using the minimum amount of organic solvent necessary to dissolve the compound. High concentrations of organic solvents can be toxic and may cause the drug to precipitate when it comes into contact with the aqueous environment of the GI tract.

  • Use Suspending Agents: For suspension formulations, incorporate a suspending agent like carboxymethyl cellulose (CMC) to improve the stability of the suspension.

  • Consider Advanced Formulations: As mentioned previously, SMEDDS and liposomal formulations are designed to keep the drug in a solubilized state, which can prevent precipitation.

  • Fresh Preparation: Prepare the dosing formulation fresh before each administration to minimize the time for precipitation to occur.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound is a critical factor in formulation development. Here is a summary of its solubility in various solvents:

SolventSolubilityReference
DMSO~3 mg/mL[1]
Ethanol~2 mg/mL[1]
DMF~1 mg/mL[1]
PBS (pH 7.2)Insoluble[1]
Formulation Strategies

Q2: Which formulation strategy is best for enhancing the oral bioavailability of this compound?

A2: The "best" strategy depends on your specific experimental needs, resources, and desired pharmacokinetic profile.

  • SMEDDS are an excellent choice for significantly enhancing oral absorption and are relatively straightforward to prepare. They work by creating a large surface area for drug absorption in the gut[2][3][4][5][6][7][8][9].

  • Liposomes can also improve bioavailability and can be used for both oral and parenteral administration. They may offer more controlled release characteristics.

  • Simple co-solvent or suspension formulations with appropriate excipients can be a starting point, but often provide lower and more variable absorption compared to advanced formulations.

Q3: Can you provide a starting point for developing a SMEDDS formulation for a triterpenoid like this compound?

A3: Yes, here is a general workflow for developing a SMEDDS formulation, based on protocols for other poorly soluble compounds[7]:

SMEDDS_Workflow cluster_screening Component Screening cluster_ternary Formulation Optimization cluster_characterization Characterization cluster_invivo In Vivo Evaluation Solubility Determine Solubility of this compound in various oils, surfactants, and co-surfactants Ternary Construct Pseudo-Ternary Phase Diagrams to identify the microemulsion region Solubility->Ternary Select best components Optimization Select formulations from the microemulsion region for further characterization Ternary->Optimization Identify optimal ratios DropletSize Measure droplet size and polydispersity index (PDI) upon dilution Optimization->DropletSize Characterize physical properties Stability Assess thermodynamic stability (e.g., centrifugation, freeze-thaw cycles) DropletSize->Stability Dissolution Perform in vitro dissolution studies Stability->Dissolution PK_Study Conduct pharmacokinetic studies in an animal model Dissolution->PK_Study Select lead formulation

Caption: Workflow for the development of a SMEDDS formulation.

Q4: Are there any specific excipients you would recommend for a SMEDDS formulation of this compound?

A4: Based on formulations for other triterpenoids and poorly soluble drugs, good starting points for excipients include:

  • Oils: Labrafil M1944CS, Castor oil, or other medium- or long-chain triglycerides.

  • Surfactants: Cremophor EL, Tween 80, or Labrasol. A surfactant with a high HLB value (8-18) is generally preferred for o/w microemulsions[3].

  • Co-surfactants: Polyethylene glycol 400 (PEG-400) or Transcutol HP[7].

In Vivo Study Design

Q5: What are some key considerations for the in vivo administration of this compound formulations?

A5:

  • Dose Volume: Keep the oral gavage volume appropriate for the animal model to avoid distress and potential regurgitation.

  • Vehicle Controls: Always include a vehicle-only control group to assess any effects of the formulation itself.

  • Stability in Vehicle: As discussed, ensure the compound is stable in the chosen vehicle for the duration of the study. If precipitation is a concern, prepare fresh formulations daily.

  • Animal Handling: Proper animal handling techniques are crucial to minimize stress, which can impact physiological parameters and drug absorption.

III. Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound (Thin-Film Hydration Method)

This protocol is a general method for encapsulating a hydrophobic drug like this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy phosphatidylcholine or a synthetic lipid like DSPC)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform (or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio. b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin lipid film on the inner wall of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the aqueous buffer (e.g., PBS) to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid used. b. Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Liposome_Preparation Start Dissolve Lipids and this compound in Organic Solvent Rotovap Form Thin Lipid Film using Rotary Evaporator Start->Rotovap Dry Dry Film under Vacuum Rotovap->Dry Hydrate Hydrate Film with Aqueous Buffer to form MLVs Dry->Hydrate Size Size Reduction (Sonication or Extrusion) to form LUVs Hydrate->Size

Caption: Workflow for liposome preparation by the thin-film hydration method.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound

This protocol provides a general method for preparing a SMEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Labrafil M1944CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., PEG-400)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams: a. Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. b. For each mixture, add a small amount of water and observe the formation of a microemulsion. c. Plot the results on a ternary phase diagram to identify the region where a stable microemulsion is formed.

  • Preparation of the SMEDDS Formulation: a. Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. b. Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial. c. Add the desired amount of this compound to the mixture. d. Gently heat the mixture in a water bath (if necessary) and vortex until a clear, homogenous solution is obtained.

IV. Signaling Pathways

RANKL Signaling Pathway in Osteoclasts

This compound has been shown to inhibit osteoclastogenesis by interfering with the RANKL signaling pathway. Specifically, it inhibits the phosphorylation of JNK and the expression of key downstream transcription factors like c-Fos and NFATc1[1][10].

RANKL_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK_cascade MAPK Cascade (including JNK) TRAF6->MAPK_cascade JNK_p p-JNK MAPK_cascade->JNK_p c_Fos c-Fos JNK_p->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclastogenesis Osteoclast Differentiation (TRAP, MMP9, CTK expression) NFATc1->Osteoclastogenesis AlisolC23 This compound AlisolC23->JNK_p Inhibits AlisolC23->c_Fos Inhibits AlisolC23->NFATc1 Inhibits

Caption: Inhibition of the RANKL signaling pathway by this compound.

MAPK Signaling Pathway in Cancer Cells

Alisol B 23-acetate, a closely related compound, has been shown to induce apoptosis in cancer cells through the activation of MAPK signaling pathways, including JNK, p38, and ERK[11]. This suggests that this compound may have a similar mechanism of action in cancer models.

MAPK_Pathway Alisol_compounds Alisol Compounds (e.g., Alisol B 23-acetate) ROS Reactive Oxygen Species (ROS) Alisol_compounds->ROS MAPK_activation MAPK Activation ROS->MAPK_activation p_ERK p-ERK MAPK_activation->p_ERK p_JNK p-JNK MAPK_activation->p_JNK p_p38 p-p38 MAPK_activation->p_p38 Apoptosis Apoptosis p_ERK->Apoptosis p_JNK->Apoptosis p_p38->Apoptosis

References

Alisol C 23-Acetate Technical Support Center: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alisol C 23-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control and purity assessment of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.[1][2] Its systematic name is 11β-hydroxy-24,25-epoxy-3,16-oxo-protost-13(17)-en-23-yl acetate.[1] The molecule possesses a tetracyclic core structure with four trans-fused rings.[1]

Q2: What are the primary analytical methods for assessing the purity of this compound?

The most common and effective methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These techniques allow for the separation and quantification of this compound and its potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and identification of impurities.[5]

Q3: What are the potential impurities that I should be aware of when working with this compound?

Potential impurities can include other related alisol derivatives naturally present in the source material, such as alisol B 23-acetate and alisol A 24-acetate.[4][6][7] Additionally, degradation products may be present. For instance, similar compounds like alisol A 24-acetate have been shown to be unstable in certain solvents, leading to interconversion with the 23-acetate isomer and deacetylation to form alisol A.[8] It is plausible that this compound could undergo similar degradation.

Q4: How should I prepare and store this compound samples for analysis?

This compound is a solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO).[9] For long-term storage, it is recommended to store the compound at 4°C and protected from light.[9] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[9] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[9]

Q5: Where can I obtain a reference standard for this compound?

Analytical reference standards for this compound are commercially available from suppliers of natural products and chemical standards.[10] It is crucial to use a certified reference standard for accurate quantification and identification.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to identify the source of contamination.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Concentrate the sample or increase the injection volume.- Optimize the detection wavelength (a wavelength of around 210 nm has been used for similar compounds).[4]- Check the detector lamp and perform diagnostic tests.
LC-MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor Ionization/Low Sensitivity - Inefficient ionization in the chosen mode (ESI or APCI)- Ion suppression from matrix components- Inappropriate mobile phase additives- Experiment with both positive and negative ionization modes. For similar triterpenoids, negative ion mode has shown good results.[11]- Improve sample cleanup to remove interfering substances.- Optimize the mobile phase with additives like formic acid or ammonium formate to enhance ionization.[12]
Mass Inaccuracy - Mass spectrometer requires calibration- High chemical noise- Calibrate the mass spectrometer using the manufacturer's recommended standards.- Use a narrower mass window for data acquisition to reduce background noise.
Fragment Ion Issues (for MS/MS) - Incorrect collision energy- Co-eluting isobaric compounds- Optimize the collision energy to obtain characteristic fragment ions.- Improve chromatographic separation to resolve isobaric interferences.

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol is a general guideline based on methods used for related alisol compounds.[4]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., Shim-Pack CLC-ODS, 4.6 mm x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a gradient elution can be optimized for the separation of multiple alisols.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.[6]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions for the calibration curve using a certified reference standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Calculate the purity by the area normalization method or by using a calibration curve generated from the reference standard.

LC-MS Method for Identification and Quantification

This protocol provides a general approach for LC-MS analysis.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

    • A gradient elution program should be optimized to achieve good separation.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

    • Scan Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For related triterpenoids, MRM transitions have been established.[13]

  • Sample Preparation: Similar to the HPLC method, ensure samples are dissolved in a compatible solvent and filtered.

  • Data Analysis:

    • Identify the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts) of this compound (C₃₂H₄₈O₆, Molecular Weight: 528.72 g/mol ).[14]

    • For quantification, use a calibration curve prepared with a reference standard.

NMR Spectroscopy for Structural Confirmation
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure and identifying any impurities.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for a Related Compound (Alisol B 23-acetate) [6]

ParameterResult
Linearity Range 2.00 - 64.0 µg/mL
Correlation Coefficient (r²) 0.9999
Precision (RSD) 0.51%
Repeatability (RSD) 0.18%
Stability (RSD) 1.26%
Average Recovery 101.20% (RSD = 3.91%)

Table 2: LC-MS Method Parameters for Related Alisol Compounds [15]

ParameterAlisol AAlisol A 24-acetate
Linearity Range 10 - 1,000 ng/mL10 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL
Mean Extraction Recovery > 74.7%> 72.4%
Intra-day Precision (RSD) < 14.1%< 14.1%
Inter-day Precision (RSD) < 14.1%< 14.1%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting sp1 Weigh this compound sp2 Dissolve in appropriate solvent sp1->sp2 sp3 Filter through 0.45 µm filter sp2->sp3 hplc HPLC-UV Analysis (Purity Assessment) sp3->hplc lcms LC-MS Analysis (Identification & Quantification) sp3->lcms nmr NMR Spectroscopy (Structural Confirmation) sp3->nmr dp1 Peak Integration & Area Calculation hplc->dp1 lcms->dp1 dp3 Structural Elucidation nmr->dp3 dp2 Purity Calculation / Quantification dp1->dp2 dp4 Generate Certificate of Analysis dp2->dp4

Caption: Experimental workflow for the quality control of this compound.

troubleshooting_guide start Unexpected Peak in Chromatogram q1 Is the peak present in the solvent blank? start->q1 a1_yes Source of contamination: - Mobile phase - System tubing - Vials q1->a1_yes Yes a1_no Peak is related to the sample q1->a1_no No q2 Does the retention time match any known related compounds? a1_no->q2 a2_yes Potential Impurity: - Alisol B 23-acetate - Alisol A 24-acetate - Other related triterpenoids q2->a2_yes Yes a2_no Unknown peak q2->a2_no No q3 Does the mass spectrum of the unknown peak correspond to a potential degradation product (e.g., deacetylated form)? a2_no->q3 a3_yes Potential Degradation Product. Investigate sample handling and stability. q3->a3_yes Yes a3_no Unknown Impurity. Requires further characterization (e.g., NMR, high-resolution MS). q3->a3_no No

Caption: Troubleshooting decision tree for unexpected peaks in chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Alisol C 23-acetate and Alisol B 23-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C 23-acetate and Alisol B 23-acetate are naturally occurring triterpenoids isolated from the rhizome of Alisma orientale, a plant widely used in traditional medicine. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological effects. This guide provides a detailed comparison of their known biological activities, supported by experimental data, to aid researchers and professionals in drug development in understanding their therapeutic potential. While direct comparative studies are limited, this document compiles available evidence to offer a clear overview of their individual and potentially overlapping mechanisms of action.

Comparative Overview of Biological Activities

While both this compound and Alisol B 23-acetate originate from the same plant source, current research highlights distinct primary areas of biological activity. This compound has been notably investigated for its anti-osteoporotic and lipase inhibitory effects. In contrast, Alisol B 23-acetate has a broader documented range of activities, including anti-inflammatory, anticancer, hepatoprotective, and anti-allergic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the biological activities of this compound and Alisol B 23-acetate.

Table 1: this compound - Key Biological Activities and Quantitative Data
Biological ActivityAssay/ModelKey FindingsReference
Anti-osteoporotic Ovariectomized (OVX) rat modelLowered serum TRAP5b, CTK, β-CTX, TNF-α, IL-6, and IL-1β. Increased serum E2.[1]
RANKL-induced osteoclastogenesisInhibited the expression of TRAP, c-Fos, MMP9, NFATc1, and CTK.[1]
Lipase Inhibition Porcine pancreatic lipase inhibition assayIC₅₀ value of 84.88 ± 1.03 μM.[2]
Table 2: Alisol B 23-acetate - Key Biological Activities and Quantitative Data
Biological ActivityAssay/ModelKey FindingsReference
Anti-inflammatory Advanced atherosclerotic miceReduced serum levels of IL-12 and IFN-γ.[3]
Hepatoprotective Carbon tetrachloride-induced acute liver injury in ratsSignificantly reduced serum AST, ALT, and ALP levels. Increased GSH and GPX4, and decreased MDA in the liver.[4]
Anti-allergic IgE-mediated passive cutaneous anaphylaxis in miceInhibited vascular permeability and ear swelling.[5]
Anticancer Ovarian cancer cell lines (A2780, A2780/Taxol, HEY)Significantly inhibited cell viability (2.5-20 µM).[5]
Human colon cancer cells (HCT116 and SW620)Induced autophagic-dependent apoptosis (5-20 µM).[5]
Pregnane X Receptor (PXR) Agonist Luciferase reporter gene assayPotent and specific agonist of PXR.[6]

Experimental Protocols

This compound: Anti-osteoporotic Activity

In Vivo Ovariectomized (OVX) Rat Model [1]

  • Animal Model: Female Sprague-Dawley rats were used. Ovariectomy was performed to induce an osteoporotic model. A sham group underwent a similar surgical procedure without the removal of ovaries.

  • Treatment: AC23A was administered orally to the OVX rats at specified dosages.

  • Serum Analysis: After the treatment period, blood samples were collected. Serum levels of tartrate-resistant acid phosphatase 5b (TRAP5b), cathepsin K (CTK), C-terminal telopeptide of type I collagen (β-CTX), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and estradiol (E2) were measured using ELISA kits.

  • Bone Analysis: Trabecular bone loss was assessed, likely through micro-CT imaging or histomorphometry of the femurs or tibiae.

In Vitro Osteoclastogenesis Assay [1]

  • Cell Culture: Bone marrow-derived macrophages (BMMs) were cultured in the presence of macrophage colony-stimulating factor (M-CSF).

  • Differentiation: To induce osteoclast differentiation, the BMMs were treated with receptor activator of nuclear factor kappa-B ligand (RANKL).

  • Treatment: Different concentrations of this compound were added to the culture medium.

  • Analysis: After incubation, cells were stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The expression of osteoclast-specific genes such as c-Fos, matrix metallopeptidase 9 (MMP9), nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), and cathepsin K (CTK) was quantified using real-time PCR or Western blotting. JNK phosphorylation was also assessed by Western blotting.

Alisol B 23-acetate: Hepatoprotective Activity

Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model [4]

  • Animal Model: Male rats or mice were used. Acute liver injury was induced by intraperitoneal injection of CCl₄.

  • Treatment: Alisol B 23-acetate was administered orally at different doses prior to or following CCl₄ administration.

  • Serum Biochemistry: Blood samples were collected to measure the serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) as indicators of liver damage.

  • Oxidative Stress Markers: Liver tissues were homogenized to measure the levels of glutathione (GSH), glutathione peroxidase 4 (GPX4), and malondialdehyde (MDA) to assess oxidative stress.

  • Histopathology: Liver tissue sections were stained with hematoxylin and eosin (H&E) to observe histopathological changes.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Osteoclastogenesis

This compound exerts its anti-osteoporotic effects by inhibiting the RANKL-induced signaling pathway in osteoclast precursors. This leads to a downstream suppression of key transcription factors and enzymes necessary for osteoclast differentiation and function.

Alisol_C_23_acetate_Pathway cluster_osteoclast Osteoclast Precursor cluster_genes Gene Expression RANKL RANKL RANK RANK RANKL->RANK JNK JNK Phosphorylation RANK->JNK AC23A This compound AC23A->JNK c_Fos c-Fos AC23A->c_Fos NFATc1 NFATc1 AC23A->NFATc1 TRAP TRAP AC23A->TRAP MMP9 MMP9 AC23A->MMP9 CTK CTK AC23A->CTK JNK->c_Fos c_Fos->NFATc1 NFATc1->TRAP NFATc1->MMP9 NFATc1->CTK Differentiation Osteoclast Differentiation & Function TRAP->Differentiation MMP9->Differentiation CTK->Differentiation

Caption: this compound inhibits RANKL-induced osteoclastogenesis.

Alisol B 23-acetate: Diverse Signaling Pathways

Alisol B 23-acetate has been shown to modulate multiple signaling pathways, contributing to its wide range of biological activities.

Alisol_B_23_acetate_Pathways cluster_inflammation Anti-inflammatory cluster_hepatoprotective Hepatoprotective cluster_anticancer Anticancer cluster_metabolic Metabolic Regulation AB23A Alisol B 23-acetate TLR4 TLR4 AB23A->TLR4 FXR FXR AB23A->FXR Apoptosis Apoptosis AB23A->Apoptosis Autophagy Autophagy AB23A->Autophagy PXR PXR AB23A->PXR Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ) TLR4->Cytokines Gene_Reg Gene Regulation (Bile Acid Metabolism, Cell Proliferation) FXR->Gene_Reg Drug_Metabolism Drug Metabolizing Enzymes PXR->Drug_Metabolism

Caption: Diverse signaling pathways modulated by Alisol B 23-acetate.

Conclusion

This compound and Alisol B 23-acetate, while structurally related triterpenoids from Alisma orientale, exhibit distinct and compelling biological activity profiles. This compound shows promise as a potential therapeutic agent for osteoporosis and as a lipase inhibitor for managing obesity. Alisol B 23-acetate demonstrates a broader spectrum of activities, with significant anti-inflammatory, hepatoprotective, and anticancer effects, mediated through various signaling pathways.

This guide highlights the current understanding of these two compounds. Further research, particularly direct head-to-head comparative studies, is warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future investigations into these promising natural products.

References

A Comparative Analysis of Alisol C 23-Acetate and Other Lipase Inhibitors for Obesity Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the development of effective and safe therapeutic agents. Inhibition of pancreatic lipase, a key enzyme in dietary fat absorption, is a clinically validated strategy for weight management. Orlistat and Cetilistat are established lipase inhibitors, while natural compounds like Alisol C 23-acetate are emerging as promising alternatives. This guide provides a comprehensive comparison of the efficacy of this compound with Orlistat and Cetilistat, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of novel anti-obesity therapeutics.

Efficacy Comparison of Lipase Inhibitors

The inhibitory potential of a compound against pancreatic lipase is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound, Orlistat, and Cetilistat. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

InhibitorIC50 ValueSource Organism of LipaseReference
This compound 84.88 ± 1.03 µMPorcine Pancreas[1]
Orlistat ~24.8 µM (12.38 µg/mL)Porcine Pancreas[2]
Cetilistat 0.00595 µM (5.95 nM)Human Pancreas[3][4][5]

Note: The IC50 value for Orlistat was converted from µg/mL to µM using its molar mass (495.7 g/mol ).

Mechanism of Action and Signaling Pathways

Pancreatic lipase inhibitors act locally in the gastrointestinal tract to prevent the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in caloric intake from fat. Beyond this primary mechanism, recent studies suggest that some lipase inhibitors may also influence intracellular signaling pathways involved in metabolism and cell growth.

Orlistat has been shown to affect the AMPK/mTOR/p70S6K and Akt signaling pathways .[6][7] The activation of AMP-activated protein kinase (AMPK) is a key cellular energy sensor that promotes catabolic processes while inhibiting anabolic pathways. The inhibition of the Akt/mTOR pathway is implicated in the regulation of cell growth and proliferation.

Signaling_Pathway cluster_orlistat Orlistat Orlistat Orlistat PL_inhibition_O Pancreatic Lipase Inhibition AMPK AMPK mTOR mTOR p70S6K p70S6K Akt Akt Fat_Absorption Reduced Fat Absorption

Alisol triterpenoids , including compounds structurally related to this compound, have been reported to modulate the PI3K/Akt/mTOR and Hippo signaling pathways .[8][9] The PI3K/Akt/mTOR pathway is crucial for cell growth, survival, and metabolism. The Hippo pathway is a key regulator of organ size and tissue homeostasis. The direct link between the lipase inhibitory activity of this compound and the modulation of these pathways requires further investigation.

Alisol_Pathway cluster_alisol This compound Alisol Alisol C 23-acetate PL_inhibition_A Pancreatic Lipase Inhibition PI3K PI3K Akt_A Akt mTOR_A mTOR Hippo Hippo Pathway Fat_Absorption_A Reduced Fat Absorption

Experimental Protocols

The following are detailed methodologies for commonly used pancreatic lipase inhibition assays.

p-Nitrophenyl Butyrate (p-NPB) Assay

This colorimetric assay is widely used for screening lipase inhibitors.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile.

  • In a 96-well plate, add a specific volume of the inhibitor solution at various concentrations.

  • Add the PPL solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the p-NPB solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set duration using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Titrimetric Assay using Olive Oil Emulsion

This method mimics the physiological conditions more closely by using a natural triglyceride substrate.

Materials:

  • Porcine pancreatic lipase (PPL)

  • Olive oil

  • Gum arabic (as an emulsifier)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.7)

  • CaCl2 solution

  • NaOH solution (for titration)

  • pH-stat or automatic titrator

Procedure:

  • Prepare an olive oil emulsion by homogenizing olive oil with a gum arabic solution.

  • In a reaction vessel maintained at a constant temperature (e.g., 37°C), add the olive oil emulsion, Tris-HCl buffer, and CaCl2 solution.

  • Add the inhibitor solution at various concentrations.

  • Initiate the reaction by adding the PPL solution.

  • The release of free fatty acids is continuously titrated with a standardized NaOH solution to maintain a constant pH.

  • The rate of lipase activity is determined by the rate of NaOH consumption.

  • The percentage of inhibition and IC50 value are calculated as described in the p-NPB assay.

Experimental_Workflow

Conclusion

This comparative guide provides a foundational overview for researchers evaluating this compound as a potential lipase inhibitor. While Cetilistat demonstrates the highest in vitro potency, the natural origin of this compound may offer advantages in terms of safety and tolerability. Orlistat, as the most established therapeutic, provides a benchmark for clinical efficacy. The potential for this compound and other lipase inhibitors to modulate key metabolic signaling pathways warrants further investigation, as this could unveil additional therapeutic benefits beyond simple fat absorption blockade. Future head-to-head studies under standardized assay conditions are crucial for a more definitive comparison of the efficacy of these compounds.

References

Comparative Analysis of Alisol C 23-Acetate and Other Triterpenoids: A Focus on Biological Activity and Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alisol C 23-acetate and other structurally related triterpenoids, with a focus on their overlapping biological activities and mechanisms of action. While the term "cross-reactivity" typically refers to immunological interactions, this document interprets it in the broader context of shared molecular targets and signaling pathway modulation, reflecting the available scientific literature.

Comparative Biological Activity of Alisol Triterpenoids

The following table summarizes the quantitative data on the inhibitory effects of this compound and other related alisol compounds on key biological targets. This data is essential for understanding the relative potency and potential therapeutic applications of these compounds.

CompoundTargetAssayIC50 ValueReference
This compoundFarnesoid X receptor (FXR)Luciferase Reporter Assay1.12 μM
This compoundProtein Tyrosine Phosphatase 1B (PTP1B)PTP1B Inhibitory Assay7.98 μM
Alisol B 23-acetateFarnesoid X receptor (FXR)Luciferase Reporter Assay0.89 μM
Alisol BFarnesoid X receptor (FXR)Luciferase Reporter Assay1.25 μM
Alisol A 24-acetateFarnesoid X receptor (FXR)Luciferase Reporter Assay> 10 μM

Experimental Protocols

Understanding the methodologies used to generate the comparative data is crucial for interpretation and potential replication.

FXR Antagonistic Activity Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection: Human embryonic kidney 293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). The cells were then co-transfected with several plasmids: a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a β-galactosidase expression plasmid for normalization.

  • Compound Treatment: After 24 hours of transfection, the cells were treated with the test compounds (this compound, alisol B 23-acetate, etc.) at various concentrations, along with the FXR agonist GW4064.

  • Luciferase Assay: Following a 24-hour incubation period, the cells were lysed, and the luciferase activity was measured using a luciferase assay system. The β-galactosidase activity was also measured for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase activity was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Assay
  • Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme was used. The substrate, p-nitrophenyl phosphate (pNPP), was prepared in a buffer solution containing 50 mM HEPES (pH 7.0), 1 mM EDTA, and 50 mM NaCl.

  • Inhibition Assay: The test compounds were pre-incubated with the PTP1B enzyme in the reaction buffer for a specified period. The enzymatic reaction was initiated by the addition of the pNPP substrate.

  • Measurement of Activity: The reaction was allowed to proceed at 37°C and then stopped by the addition of NaOH. The amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of PTP1B inhibition was calculated for each compound concentration, and the IC50 value was determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GW4064 GW4064 (Agonist) FXR FXR GW4064->FXR Activates Alisol_C This compound (Antagonist) Alisol_C->FXR Inhibits RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (on DNA) RXR->FXRE Binds to Gene_Transcription Target Gene Transcription FXRE->Gene_Transcription Regulates

Caption: Antagonistic action of this compound on the Farnesoid X Receptor (FXR) signaling pathway.

PTP1B_Inhibition_Workflow start Start prepare Prepare PTP1B Enzyme and pNPP Substrate start->prepare preincubate Pre-incubate PTP1B with This compound prepare->preincubate initiate Initiate Reaction with pNPP preincubate->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for determining the PTP1B inhibitory activity of this compound.

Alisol C 23-Acetate: A Guide to Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Alisol C 23-acetate, a naturally occurring triterpenoid found in Alisma orientale, the choice and use of appropriate standards are critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of this compound analytical standards and reference materials, outlines a typical experimental protocol for its quantification, and illustrates relevant biological pathways and workflows.

This compound is a bioactive compound with various reported pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] Its potential therapeutic applications necessitate reliable analytical methods for identification and quantification in complex matrices.

Understanding the Grades: Analytical Standard vs. Reference Material

In the realm of analytical chemistry, the terms "analytical standard" and "reference material" are not interchangeable; they signify different levels of characterization and are intended for distinct purposes. While both are used to ensure the quality and validity of analytical measurements, they differ in their certification and traceability.

An analytical standard is a substance of high purity, intended for use in qualitative and quantitative analysis. It serves as a benchmark for determining the concentration of a substance in a sample.[3][4] In contrast, a Certified Reference Material (CRM) is a type of reference material that has its property values certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[5][6] Reference Materials (RMs) that are not certified are also available and provide a well-characterized material suitable for many routine laboratory applications.[6]

The selection between an analytical standard and a reference material depends on the specific requirements of the analytical method and any applicable regulatory guidelines.[7] For high-stakes applications such as pharmaceutical quality control and regulatory submissions, a Certified Reference Material is often required.[6][7] For research and development purposes, a well-characterized analytical standard may be sufficient.

Here is a comparative summary of their key characteristics:

FeatureAnalytical StandardReference Material (RM) / Certified Reference Material (CRM)
Primary Use Calibration, identification, and quantification in routine analysis.[3][4]Method validation, calibration, quality control, and establishing metrological traceability.[5][6]
Purity High purity, with a specified purity value.Well-characterized; for CRMs, purity is a certified property value.[6]
Certification Typically comes with a supplier-specific Certificate of Analysis.RMs are well-characterized but not formally certified. CRMs are certified by an authoritative body (e.g., NIST, JRC) under guidelines like ISO 17034.[5][6]
Traceability Traceability to higher-order standards may not always be documented.[6]For CRMs, metrological traceability to SI units is established and documented.[5][6]
Uncertainty The uncertainty of the purity value may not be stated.For CRMs, a statement of measurement uncertainty is provided on the certificate.[5][6]
Cost Generally less expensive.[7]Typically more expensive due to the rigorous characterization and certification process.[6]

Experimental Protocol: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of this compound. Below is a representative experimental protocol synthesized from established methods for the analysis of alisol compounds.[8][9]

Objective: To determine the concentration of this compound in a sample matrix using an external standard calibration method.

Materials:

  • This compound analytical standard or reference material

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sample containing this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh a known amount of the this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate extraction method.

    • The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water in a specific ratio (e.g., 75:25 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Inject the prepared sample and record the peak area for this compound.

  • Quantification:

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizing Workflows and Pathways

Analytical Workflow for Quantification

The following diagram illustrates the typical workflow for quantifying this compound using an analytical standard.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Analytical Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Curve Standards Stock->Calibration HPLC HPLC Analysis Calibration->HPLC Sample Sample Extraction and Preparation Sample->HPLC Curve Generate Calibration Curve HPLC->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Workflow for HPLC quantification of this compound.

Conceptual Relationship of Standards

This diagram shows the hierarchical relationship between a chemical compound and its different standard grades.

cluster_standards Analytical Standards & Reference Materials Compound This compound (Chemical Entity) AS Analytical Standard (High Purity) Compound->AS RM Reference Material (RM) (Characterized) Compound->RM CRM Certified Reference Material (CRM) (Certified, Traceable, with Uncertainty) RM->CRM is a type of

Caption: Hierarchy of analytical standards for a chemical compound.

Involvement in Signaling Pathways

This compound and related alisol compounds have been reported to influence various cellular signaling pathways, particularly those involved in cancer and metabolic diseases.[10] For instance, they have been shown to interact with the PI3K/Akt/mTOR and p38 MAPK pathways.

Alisol This compound and related triterpenes PI3K PI3K/Akt/mTOR Pathway Alisol->PI3K Inhibition p38 p38 MAPK Pathway Alisol->p38 Activation Effects Anticancer & Anti-inflammatory Effects PI3K->Effects Contributes to p38->Effects Contributes to

Caption: Simplified signaling pathways influenced by Alisol compounds.

References

Synergistic Interactions of Alisol C 23-Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the synergistic effects of alisol C 23-acetate with other compounds, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document summarizes key findings on the enhanced therapeutic potential of this compound when used in combination, particularly in the areas of diuretic and lipid-lowering applications.

Key Findings

This compound, a natural triterpenoid isolated from Alismatis Rhizoma, has demonstrated significant synergistic effects when combined with other alisol derivatives. These combinations have shown to be more potent than the individual compounds, suggesting a promising avenue for the development of more effective therapeutic agents.

Synergistic Diuretic Effects

A combination of five triterpenoids from Alismatis Rhizoma, including this compound, was found to exhibit a potent diuretic effect. An optimized ratio of these compounds led to a significant increase in urine output and electrolyte excretion in preclinical models.

Table 1: Optimal Triterpenoid Combination for Synergistic Diuretic Activity[1]
CompoundOptimal Ratio
Alisol B 23-acetate7.2
Alisol B0.6
Alisol A 24-acetate2.8
Alisol A3.0
This compound 6.4

Synergistic Lipid-Lowering Effects

Research has indicated that a mixture of Alisol A, Alisol B, and this compound provides a superior lipid-regulating effect compared to the individual components. This suggests a synergistic mechanism in modulating lipid metabolism.

Table 2: Triterpenoid Combination for Synergistic Lipid-Lowering Effect[2]
CompoundProportion
Alisol A3
Alisol B1
This compound 1

Experimental Protocols

Diuretic Synergy Study in Saline-Loaded Rats

This study aimed to evaluate the diuretic effects of a triterpenoid component compatibility (TCC) from Alismatis Rhizoma.[1]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Acclimatization: Animals were housed under standard laboratory conditions for one week prior to the experiment.

  • Experimental Groups:

    • Control group (vehicle)

    • Positive control group (e.g., hydrochlorothiazide)

    • Various test groups receiving different ratios of the five triterpenoid compounds, including this compound.

  • Procedure:

    • Rats were fasted overnight with free access to water.

    • Saline solution (0.9% NaCl) was administered orally to induce diuresis.

    • The test compounds, vehicle, or positive control were administered orally.

    • Animals were placed in metabolic cages.

  • Data Collection: Urine was collected at specified time intervals (e.g., every hour for 6 hours).

  • Analysis: The total urine volume and concentrations of electrolytes (Na+, K+, Cl-) were measured.

Lipid-Lowering Synergy Study in a Hyperlipidemic Rat Model

This protocol outlines a general procedure for assessing the hypolipidemic effects of a compound mixture.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hyperlipidemia: A high-fat diet is administered for a specified period to induce hyperlipidemia.

  • Experimental Groups:

    • Normal control group (standard diet)

    • Hyperlipidemic control group (high-fat diet)

    • Positive control group (e.g., a commercial statin)

    • Test groups receiving individual alisol compounds and the combination mixture (Alisol A, Alisol B, and this compound).

  • Procedure:

    • The respective diets and test compounds are administered daily for the duration of the study.

    • Body weight is monitored regularly.

  • Data Collection: At the end of the study, blood samples are collected for biochemical analysis.

  • Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.

Visualizing the Synergy

Experimental Workflow for Diuretic Synergy Assessment

G Workflow for Diuretic Synergy Study cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Data Collection & Analysis acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting saline_loading Oral Saline Loading fasting->saline_loading compound_admin Oral Administration of Test Compounds/Controls saline_loading->compound_admin metabolic_cages Placement in Metabolic Cages compound_admin->metabolic_cages urine_collection Urine Collection at Timed Intervals metabolic_cages->urine_collection analysis Measurement of Urine Volume and Electrolytes urine_collection->analysis G Proposed Signaling Pathway for Lipid Regulation Alisol_Mix Alisol A, B, C 23-acetate Mixture FXR Farnesoid X Receptor (FXR) Activation Alisol_Mix->FXR Agonistic Effect BSEP Bile Salt Export Pump (BSEP) Upregulation FXR->BSEP Bile_Acid_Excretion Increased Bile Acid Excretion BSEP->Bile_Acid_Excretion Cholesterol_Metabolism Enhanced Cholesterol Metabolism Bile_Acid_Excretion->Cholesterol_Metabolism Lipid_Lowering Lipid-Lowering Effect Cholesterol_Metabolism->Lipid_Lowering

References

Alisol Derivatives in Oncology: A Head-to-Head Comparison in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to a significant interest in natural products, with alisol derivatives, triterpenoids isolated from the rhizome of Alisma orientale, emerging as promising candidates. These compounds have demonstrated a range of anti-cancer activities, including the induction of apoptosis and the reversal of multidrug resistance. This guide provides a head-to-head comparison of the performance of various alisol derivatives in cancer cells, supported by experimental data from recent studies.

Comparative Efficacy of Alisol Derivatives

Recent research has focused on several key alisol derivatives, including Alisol A, Alisol B 23-acetate (B23), Alisol A 24-acetate (A24), and Alisol F 24-acetate. While direct comparative studies across all derivatives in a single cancer cell line are limited, a compilation of available data provides valuable insights into their relative potency and mechanisms of action.

A notable study directly compared the efficacy of Alisol B 23-acetate (B23) and Alisol A 24-acetate (A24) in overcoming multidrug resistance (MDR) in cancer cells. Both compounds were shown to effectively re-sensitize drug-resistant cancer cell lines to chemotherapeutic agents like doxorubicin.[1] For instance, at a concentration of 10 μM, B23 and A24 demonstrated a 7.95- and 8.14-fold reversal of doxorubicin resistance in the HepG2/VIN cell line, respectively.[1]

While a direct comparison with other derivatives is not available from the same study, other research highlights the individual anti-cancer properties of Alisol A and Alisol F 24-acetate. Alisol A has been shown to inhibit the viability of oral and breast cancer cells, while Alisol F 24-acetate enhances the chemosensitivity of multidrug-resistant human breast cancer cells.[2][3][4][5]

Data Summary: Cytotoxicity and MDR Reversal

The following tables summarize the available quantitative data on the cytotoxic effects and multidrug resistance reversal capabilities of various alisol derivatives. It is important to note that the experimental conditions, including the specific cancer cell lines and chemotherapeutic agents used, vary between studies.

Alisol DerivativeCancer Cell LineChemotherapeutic AgentConcentration of Alisol DerivativeReversal Fold (RF)*Reference
Alisol B 23-acetate (B23)HepG2/VIN (doxorubicin-resistant)Doxorubicin10 μM7.95[1]
Alisol A 24-acetate (A24)HepG2/VIN (doxorubicin-resistant)Doxorubicin10 μM8.14[1]
Alisol B 23-acetate (B23)HepG2 (doxorubicin-sensitive)Doxorubicin10 μM1.22[1]
Alisol A 24-acetate (A24)HepG2 (doxorubicin-sensitive)Doxorubicin10 μM1.25[1]
Alisol F 24-acetateMCF-7/DOX (doxorubicin-resistant)Doxorubicin5-20 µMConcentration-dependent increase in cytotoxicity[4]

*The reversal fold (RF) was calculated by dividing the individual IC50 of the chemotherapeutic agent by the IC50 of the agent in the presence of the alisol derivative.[1]

Alisol DerivativeCancer Cell LineIC50 (µM)Reference
Alisol ASCC-9 (Oral Cancer)~50 µM[6]
Alisol AHSC-3 (Oral Cancer)~70 µM[6]
Alisol AMDA-MB-231 (Breast Cancer)Concentration-dependent inhibition of viability[3][5]
Alisol B 23-acetateA549 (Non-small cell lung cancer)Dose-dependent inhibition of viability[7]
Alisol B 23-acetateAGS (Gastric Cancer)Dose-dependent reduction in viability[8]

Mechanisms of Action: Apoptosis and Signaling Pathways

Alisol derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways.

Apoptosis Induction

Both Alisol B 23-acetate and Alisol A 24-acetate have been shown to induce apoptosis in multidrug-resistant HepG2/VIN cells, an effect that was more significant than in the drug-sensitive parent cell line.[1] This apoptosis induction is linked to an increase in reactive oxygen species (ROS) production.[1][9] Similarly, Alisol A induces apoptosis in oral cancer cells by triggering the activation of caspases-8, -9, and -3.[2][6] Alisol B 23-acetate also induces apoptosis in gastric and non-small cell lung cancer cells.[7][8]

Signaling Pathways

The anti-cancer activity of alisol derivatives is mediated by their influence on critical intracellular signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation and is a common target of alisol derivatives. Alisol B 23-acetate has been shown to inhibit the viability and induce apoptosis in non-small cell lung cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[7] Alisol A has also been implicated in the inactivation of the PI3K/Akt pathway in colorectal cancer cells.[10]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell fate. Alisol A activates the JNK and p38 MAPK pathways in oral cancer cells, leading to caspase-dependent apoptosis.[2][6] Alisol B 23-acetate also regulates the activation of MAPKs in gastric cancer cells.[8]

  • Wnt/β-catenin Axis: Alisol B 23-acetate has been found to inactivate the Wnt/β-catenin signaling pathway, which can enhance the antitumor effects of other therapeutic agents in liver cancer.[11][12]

  • P-glycoprotein (P-gp) Inhibition: A key mechanism for overcoming MDR is the inhibition of drug efflux pumps like P-glycoprotein. Both Alisol B 23-acetate and Alisol A 24-acetate inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs.[1][9] Alisol F 24-acetate also acts as a potent P-gp inhibitor.[4][11]

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_alisol Alisol Derivatives cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Effects Alisol B 23-acetate Alisol B 23-acetate P-gp Efflux Pump P-gp Efflux Pump Alisol B 23-acetate->P-gp Efflux Pump inhibits ROS ROS Alisol B 23-acetate->ROS induces Alisol A 24-acetate Alisol A 24-acetate Alisol A 24-acetate->P-gp Efflux Pump inhibits Alisol A 24-acetate->ROS induces Drug Efflux Drug Efflux P-gp Efflux Pump->Drug Efflux Apoptosis Apoptosis ROS->Apoptosis triggers Cell Death Cell Death Apoptosis->Cell Death MDR MDR Drug Efflux->MDR

Caption: Mechanism of MDR reversal by Alisol B 23-acetate and Alisol A 24-acetate.

G Alisol A Alisol A JNK JNK Alisol A->JNK activates p38 p38 Alisol A->p38 activates Caspase8 Caspase8 JNK->Caspase8 Caspase9 Caspase9 JNK->Caspase9 p38->Caspase8 p38->Caspase9 Caspase3 Caspase3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Alisol A-induced apoptotic signaling cascade in oral cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of alisol derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with alisol derivatives as described for the viability assay.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Western Blotting
  • Protein Extraction: Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Alisol derivatives represent a promising class of natural compounds with significant anti-cancer potential. Alisol B 23-acetate and Alisol A 24-acetate are particularly effective in reversing multidrug resistance, a major hurdle in cancer therapy. Alisol A and other derivatives demonstrate potent pro-apoptotic and anti-proliferative effects across a range of cancer cell types. The primary mechanisms of action involve the induction of oxidative stress, inhibition of key survival pathways like PI3K/Akt/mTOR, and activation of apoptotic cascades through the MAPK pathway. Further head-to-head comparative studies in standardized cancer cell models are warranted to fully elucidate the relative therapeutic potential of these compounds and to guide future drug development efforts.

References

A Comparative Guide to Alisol C 23-Acetate and Its Synthetic Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Alisol C 23-acetate, a naturally occurring triterpenoid isolated from Alisma orientale, and its synthetic analogs. This document summarizes key findings from functional assays, presents detailed experimental protocols, and visualizes relevant signaling pathways to support researchers in drug discovery and development.

Introduction

This compound is a protostane-type triterpenoid that has garnered significant interest for its diverse pharmacological activities.[1][2][3] Research has highlighted its potential as an anti-inflammatory, anti-cancer, and anti-osteoporotic agent.[2] The therapeutic potential of this compound has prompted investigations into its mechanisms of action and has driven the synthesis of analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties. This guide focuses on the direct comparison of this compound and its synthetic derivatives in various functional assays.

Comparative Functional Assays

While direct comparative studies between this compound and a wide range of its synthetic analogs are still emerging, existing research provides valuable insights into the structure-activity relationships of this class of compounds. The following tables summarize the available quantitative data from key functional assays.

Anti-Osteoporotic Activity

This compound has been shown to be a potent inhibitor of osteoclastogenesis, the process of bone resorption.[2] This effect is primarily mediated through the inhibition of the RANKL signaling pathway.

Table 1: Comparison of Anti-Osteoporotic Activity

CompoundAssayTarget Cell LineKey ParameterResultReference
This compoundTRAP StainingBone Marrow Macrophages (BMMs)Inhibition of TRAP-positive multinucleated cellsSignificant inhibition of osteoclast formation[2]
This compoundWestern BlotBMMsPhosphorylation of JNKInhibition of RANKL-induced JNK phosphorylation[2]
This compoundGene Expression Analysis (qPCR)BMMsmRNA levels of c-Fos and NFATc1Downregulation of osteoclast-specific gene expression[2]

Note: Data on synthetic analogs in direct comparison for this assay is currently limited in the reviewed literature.

Anticancer Activity

The anticancer effects of alisol compounds have been investigated in various cancer cell lines. While much of the research has focused on Alisol B 23-acetate, the findings provide a basis for understanding the potential of related structures like this compound and its synthetic analogs.

Table 2: Comparison of Anticancer Activity

CompoundAssayTarget Cell LineKey ParameterResultReference
Alisol B 23-acetateCytotoxicity AssayHepG2/VIN (MDR)IC50Enhanced cytotoxicity of chemotherapeutic drugs[4]
Alisol A 24-acetateCytotoxicity AssayHepG2/VIN (MDR)IC50Enhanced cytotoxicity of chemotherapeutic drugs[4]
Alisol B 23-acetateP-gp Efflux AssayABCB1/Flp-InTM-293Calcein RetentionSignificant inhibition of P-gp efflux function[4]
Alisol A 24-acetateP-gp Efflux AssayABCB1/Flp-InTM-293Calcein RetentionSignificant inhibition of P-gp efflux function[4]

Note: This table includes data on closely related natural analogs due to the limited availability of data on synthetic analogs of this compound.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new, more potent derivatives.

RANKL Signaling Pathway in Osteoclastogenesis

This compound exerts its anti-osteoporotic effects by interfering with the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling cascade, which is critical for osteoclast differentiation and function.[2]

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_pathway NFkB NF-κB IKK->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 (c-Fos/c-Jun) MAPK_pathway->AP1 Activates Alisol_C This compound Alisol_C->MAPK_pathway Inhibits Gene_Expression Osteoclast-specific Gene Expression NFkB_n->Gene_Expression NFATc1 NFATc1 AP1->NFATc1 Induces NFATc1->Gene_Expression Osteoclast\nDifferentiation Osteoclast Differentiation Gene_Expression->Osteoclast\nDifferentiation MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., RAF, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates Cellular_Response Proliferation, Apoptosis, Differentiation Transcription_Factors->Cellular_Response Regulates Alisol_Analogs Alisol Analogs Alisol_Analogs->MAPK Modulates

References

Unveiling the Molecular Target of Alisol C 23-Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alisol C 23-acetate, a triterpenoid compound isolated from the rhizome of Alisma orientale, has garnered significant interest for its therapeutic potential. This guide provides a comprehensive comparison of this compound with alternative compounds, focusing on its molecular targets and supported by experimental data. We delve into its inhibitory effects on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, a critical regulator of bone metabolism, and its role as a lipase inhibitor.

Performance Comparison: this compound vs. Alternatives

This section presents a quantitative comparison of this compound's bioactivity against other known inhibitors of the RANKL signaling pathway and lipase.

Inhibition of RANKL-Mediated Osteoclastogenesis

This compound has been demonstrated to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in the pathology of osteoporosis. Its mechanism involves the suppression of the RANKL signaling cascade. While a direct IC50 value for a specific molecular interaction within this pathway is not yet established, its functional inhibitory concentrations are compared with other known RANKL pathway inhibitors.

CompoundTarget/MechanismIC50 / Effective ConcentrationOrganism/Cell Line
This compound Inhibits RANKL-induced JNK phosphorylation and expression of NFATc1 and c-Fos.[1]Inhibition of osteoclast formation observed at concentrations of 1-10 µM.Rat bone marrow-derived macrophages (BMMs)
Denosumab Human monoclonal antibody that binds to and inhibits RANKL.[2][3][4]Not applicable (biologic)Human
Myricitrin Attenuates RANKL-induced phosphorylation of p38, ERK, and JNK.[5]IC50 for DPPH radical scavenging: 1.31 µg/mL; for NO radical scavenging: 21.54 µg/mL.[6]Murine macrophage-like RAW264.7 cells
Astilbin Suppresses RANKL-induced NF-κB activation and MAPK phosphorylation.[7]Inhibition of osteoclast formation observed at 5 and 10 µmol/L.[8]Murine bone marrow macrophages (BMMs)
Lipase Inhibition

This compound has also been identified as a potential inhibitor of pancreatic lipase, a key enzyme in dietary fat absorption. Its inhibitory activity is compared here with the well-established lipase inhibitor, Orlistat.

CompoundTarget EnzymeIC50 Value
This compound Pancreatic Lipase84.88 ± 1.03 μM[9]
Orlistat Pancreatic LipaseVaries by assay conditions

Key Signaling Pathway and Experimental Workflow

To elucidate the molecular target of this compound, specific signaling pathways and experimental workflows are employed. The following diagrams, generated using Graphviz, illustrate these processes.

RANKL Signaling Pathway in Osteoclastogenesis

RANKL_Signaling RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 JNK JNK TRAF6->JNK pJNK p-JNK JNK->pJNK c_Fos c-Fos pJNK->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclastogenesis Osteoclast Differentiation & Activation NFATc1->Osteoclastogenesis Alisol_C_23_acetate This compound Alisol_C_23_acetate->pJNK Inhibits

Caption: Inhibition of the RANKL signaling pathway by this compound.

Experimental Workflow for Confirming the Molecular Target

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis BMMs Bone Marrow-derived Macrophages (BMMs) RANKL_Stimulation RANKL Stimulation BMMs->RANKL_Stimulation Treatment Treatment with This compound RANKL_Stimulation->Treatment TRAP_Staining TRAP Staining Treatment->TRAP_Staining Western_Blot Western Blot (p-JNK, c-Fos, NFATc1) Treatment->Western_Blot Quantification Quantification of Osteoclast Formation TRAP_Staining->Quantification Protein_Expression Analysis of Protein Expression/Phosphorylation Western_Blot->Protein_Expression Lipase_Assay Lipase Inhibition Assay IC50_Determination IC50 Determination Lipase_Assay->IC50_Determination

Caption: Workflow for investigating the molecular target of this compound.

Detailed Experimental Protocols

For the validation of this compound's molecular targets, the following experimental protocols are fundamental.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification

This protocol is used to identify and quantify osteoclasts, which are characterized by the presence of TRAP.

Materials:

  • Fixative solution (e.g., 10% neutral buffered formalin)

  • Acetate buffer (0.1 M sodium acetate, pH 5.0)

  • Naphthol AS-MX phosphate

  • Fast Red Violet LB salt

  • Tartrate solution (50 mM sodium tartrate)

  • Counterstain (e.g., hematoxylin)

Procedure:

  • Culture bone marrow-derived macrophages (BMMs) in the presence of M-CSF and RANKL, with or without this compound, for 5-6 days.

  • Fix the cells with 4% formaldehyde in PBS for 3 minutes.[10]

  • Treat the cells with a 1:1 mixture of ethanol and acetone for 1 minute.[10]

  • Air dry the wells and incubate for 10 minutes at room temperature in the acetate buffer containing naphthol AS-MX phosphate and Fast Red Violet LB salt in the presence of sodium tartrate.[10]

  • Rinse the wells with distilled water.

  • Counterstain with hematoxylin for approximately 40 seconds.[11]

  • Rinse with water and air dry.

  • TRAP-positive multinucleated cells (containing three or more nuclei) are identified as osteoclasts and counted under a microscope.

Western Blot Analysis for Phospho-JNK, c-Fos, and NFATc1

This protocol is employed to determine the effect of this compound on the expression and phosphorylation of key proteins in the RANKL signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-JNK, anti-c-Fos, anti-NFATc1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat BMMs with RANKL and this compound for the desired time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the in vitro inhibitory effect of this compound on pancreatic lipase activity.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB) as the substrate

  • Potassium phosphate buffer (pH 7.2)

  • This compound and a positive control (e.g., Orlistat)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of PPL in potassium phosphate buffer.

  • Pre-incubate the PPL solution with various concentrations of this compound or Orlistat for 1 hour at 30°C.[12]

  • Initiate the reaction by adding the substrate pNPB.[12]

  • Measure the release of p-nitrophenol by monitoring the absorbance at 405 nm for a set period using a microplate reader.[12]

  • Calculate the percentage of lipase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

A Comparative Analysis of Alisol C 23-Acetate from Diverse Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of Alisol C 23-acetate, a promising bioactive triterpenoid. This document outlines its primary natural source, potential alternative origins, and key biological activities, supported by experimental data and detailed methodologies.

This compound is a protostane-type triterpenoid predominantly isolated from the rhizomes of Alisma species, which are widely used in traditional medicine. While Alisma orientale is the most cited source, other species and synthetic routes represent potential alternative sources. This guide aims to collate the available data to facilitate a comparative understanding of this compound from these different origins.

Physicochemical Properties and Yield from Natural Sources

The primary documented source of this compound is the dried rhizome of Alisma orientale (Sam.) Juzep.[1][2] Detailed studies on the yield and purity from other Alisma species, such as Alisma plantago-aquatica, are less common in the literature, making direct comparison challenging. To date, synthetic methodologies for this compound have not been extensively reported, limiting the comparison to naturally derived compounds.

Source SpeciesPart UsedExtraction MethodReported YieldPurityReference
Alisma orientaleRhizome95% Ethanol extraction followed by column chromatography140 mg from 5.0 kg dried powder (0.0028%)Pure (recrystallized)[1]

Note: The reported yield is from a specific isolation protocol and may vary depending on the extraction and purification methods employed, as well as the geographic origin and harvesting time of the plant material. Purity was confirmed by spectroscopic analysis and single-crystal X-ray diffraction[1][2].

Experimental Protocols: Isolation and Purification

A standardized protocol for the isolation and purification of this compound from Alisma orientale is crucial for obtaining a high-purity compound for research purposes.

Protocol for Isolation of this compound from Alisma orientale [1]

  • Extraction: Extract 5.0 kg of dried, powdered rhizome of Alisma orientale three times with 95% ethanol at room temperature.

  • Concentration: Remove the solvent by evaporation under reduced pressure to obtain a crude extract.

  • Fractionation: Fractionate the residue with chloroform.

  • Initial Column Chromatography: Subject the chloroform fraction residue to column chromatography on silica gel, eluting with a petroleum ether-ethanol mixture.

  • Purification: Purify the crude compound by further column chromatography on silica gel using a petroleum ether-acetone mixture.

  • Recrystallization: Recrystallize the purified compound from a petroleum ether-acetone (2:1) mixture to afford pure this compound.

Biological Activity: A Comparative Overview

This compound has demonstrated a range of biological activities. While direct comparative studies using samples from different sources are lacking, this section summarizes the key reported bioactivities and provides standardized protocols for their assessment.

Anti-Osteoporotic Activity

This compound has been shown to have anti-osteoporotic effects by inhibiting osteoclastogenesis. It blocks RANKL-induced osteoclast differentiation and function[3].

Anti-Inflammatory Activity

While specific studies on the anti-inflammatory activity of this compound are limited, related alisol compounds exhibit potent anti-inflammatory effects. A reconstituted mixture of Alisol A, Alisol B, and this compound in a 3:1:1 ratio has been noted for its lipid-regulating effects, which can be linked to anti-inflammatory pathways. A common method to assess the anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: In Vitro Nitric Oxide Production Assay [3][4][5][6]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Quantification: Measure the nitrite concentration in the culture supernatant, an indicator of NO production, using the Griess reagent.

  • Data Analysis: Construct a standard curve using sodium nitrite to determine the nitrite concentrations in the samples.

Anti-Cancer Activity

The anti-cancer potential of this compound is an area of active research. The cytotoxicity of related alisol compounds against various cancer cell lines has been reported. The MTT assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity [7][8]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Hepatoprotective Effects

Alisol compounds are known for their hepatoprotective activities. Although specific data for this compound is not as abundant as for Alisol B 23-acetate, its potential in this area is significant. The carbon tetrachloride (CCl4)-induced hepatotoxicity model in rodents is a widely used method to evaluate hepatoprotective effects.

Protocol: In Vivo Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model [9][10][11][12][13]

  • Animal Model: Use male BALB/c mice or Sprague-Dawley rats.

  • Induction of Hepatotoxicity: Administer a single intraperitoneal injection of CCl4 (e.g., 0.1 mL/kg body weight, diluted in olive oil).

  • Treatment: Administer this compound orally or intraperitoneally at different doses for a specified period before or after CCl4 administration.

  • Biochemical Analysis: After the treatment period, collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathological Examination: Euthanize the animals and collect liver tissues for histopathological analysis (e.g., H&E staining) to assess the degree of liver damage.

Visualizing the Science: Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

Extraction_and_Purification_Workflow Start Dried Alisma orientale Rhizome Powder Extraction 95% Ethanol Extraction Start->Extraction Concentration Evaporation Extraction->Concentration Fractionation Chloroform Fractionation Concentration->Fractionation Column1 Silica Gel Column 1 (Petroleum Ether-Ethanol) Fractionation->Column1 Column2 Silica Gel Column 2 (Petroleum Ether-Acetone) Column1->Column2 Recrystallization Recrystallization Column2->Recrystallization End Pure Alisol C 23-Acetate Recrystallization->End

Caption: Workflow for the extraction and purification of this compound.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 JNK JNK TRAF6->JNK pJNK p-JNK JNK->pJNK NFATc1 NFATc1 pJNK->NFATc1 activates Gene_Expression Osteoclast-specific Gene Expression (TRAP, c-Fos, MMP9, CTK) NFATc1->Gene_Expression AC23A This compound AC23A->JNK inhibits phosphorylation

Caption: Inhibition of the RANKL signaling pathway by this compound.

Comparative_Analysis_Logic cluster_Source Source of this compound cluster_Parameters Comparative Parameters cluster_Data Available Data Natural Natural Sources Yield Yield & Purity Natural->Yield Impurity Impurity Profile Natural->Impurity Bioactivity Biological Activity Natural->Bioactivity Synthetic Synthetic Routes Synthetic->Yield Synthetic->Impurity Synthetic->Bioactivity Data_AO Data available for Alisma orientale Yield->Data_AO Data_Lacking Limited/No data for other sources Yield->Data_Lacking Impurity->Data_Lacking Bioactivity->Data_AO Bioactivity->Data_Lacking

Caption: Logical diagram for the comparative analysis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Alisol C 23-Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Alisol C 23-acetate, a triterpenoid with diverse biological activities. Adherence to these guidelines will help your institution remain compliant with safety regulations and foster a secure research environment.

Safety and Handling Profile of this compound

While a specific hazard classification for this compound is not definitively established, it is prudent to treat it as a potentially hazardous substance. The Safety Data Sheet (SDS) from Cayman Chemical advises that "This material should be considered hazardous until further information becomes available."[1] Standard laboratory safety protocols should be strictly followed.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.

  • Avoid Inhalation and Ingestion: Do not ingest or inhale the compound. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, as recommended by the supplier.

Parameter Information Source
Hazard Classification Not definitively classified; treat as potentially hazardous.[1]
Primary Routes of Exposure Ingestion, inhalation, skin and eye contact.[1]
Recommended PPE Safety goggles, gloves, laboratory coat.
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water.
First Aid: Eye Contact Flush eyes immediately with large amounts of water.
First Aid: Ingestion Wash out mouth with water if the person is conscious. Do not induce vomiting.
First Aid: Inhalation Move to fresh air.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide based on best practices for laboratory chemical waste management.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused compound, contaminated solutions, or materials used in handling (e.g., contaminated gloves, weighing paper).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from incompatible materials.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use chemically resistant, leak-proof containers for collecting this compound waste. Ensure the container is compatible with the waste's physical state (solid or liquid).

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics. The date of accumulation should also be included.

Step 3: On-site Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA within the laboratory. This area must be under the control of laboratory personnel.

  • Storage Conditions: Keep waste containers tightly sealed and stored in a cool, dry, and well-ventilated area, away from sources of ignition if the waste is dissolved in a flammable solvent.

Step 4: Disposal Path Determination

  • Consult Institutional Guidelines: Refer to your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Do Not Dispose Down the Drain: As a general rule, do not dispose of this compound or its solutions down the sanitary sewer.

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Your EHS office will typically coordinate this.

Step 5: Documentation

  • Maintain Records: Keep accurate records of the amount of this compound waste generated, its composition, and the date of disposal. This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Characterize Waste (Pure compound, solution, contaminated material) A->B C Segregate from other chemical waste streams B->C D Select appropriate, leak-proof waste container C->D E Label container clearly: 'Hazardous Waste' 'this compound' Date D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Consult Institutional EHS for disposal procedures F->G H Arrange for collection by certified hazardous waste vendor G->H I Maintain disposal records H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers, the wider community, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.